An In-depth Technical Guide to 1H-Pyrazole-1,5-dicarboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1H-Pyrazole-1,5-dicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1H-Pyrazole-1,5-dicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this molecule's structure, properties, synthesis, and applications.
Molecular Structure and Chemical Identity
1H-Pyrazole-1,5-dicarboxylic acid is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with carboxylic acid groups at the 1 and 5 positions. The presence of the pyrazole core and the dual carboxylic acid functionalities imparts a unique combination of chemical properties, making it a versatile building block in organic synthesis.
Key Identifiers:
Identifier
Value
IUPAC Name
1H-Pyrazole-1,5-dicarboxylic acid
Molecular Formula
C₅H₄N₂O₄
Molecular Weight
156.09 g/mol
Canonical SMILES
C1=C(NN=C1C(=O)O)C(=O)O
While specific experimental data for 1H-Pyrazole-1,5-dicarboxylic acid is not extensively reported in publicly available literature, its structure is closely related to other pyrazole dicarboxylic acid isomers. For comparative purposes, data for the well-characterized 1H-Pyrazole-3,5-dicarboxylic acid is provided below.
Comparative Data for 1H-Pyrazole-3,5-dicarboxylic acid monohydrate:
Property
Value
Source
CAS Number
303180-11-2
[[7, 9, 17]]
Molecular Formula
C₅H₆N₂O₅
[[7, 9]]
Molecular Weight
174.11 g/mol
[[7, 17]]
Appearance
White crystalline powder
[[9]]
Synthesis and Purification
The synthesis of 1H-pyrazole-1,5-dicarboxylic acid is not explicitly detailed in readily available literature. However, established methods for the synthesis of pyrazole derivatives can be adapted. A plausible synthetic strategy involves the initial formation of a pyrazole-5-carboxylic acid ester, followed by N-alkylation and subsequent oxidation or direct N-carboxylation.
A common approach to constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[1] For the synthesis of a 1,5-disubstituted pyrazole, a substituted hydrazine would be required for the initial cyclization, or functionalization of the N1 position would be carried out in a subsequent step.
Thermodynamic Stability of 1H-Pyrazole-Dicarboxylic Acids: A Technical Guide
The following technical guide details the thermodynamic stability profile of 1H-Pyrazole-1,5-dicarboxylic acid , addressing the critical nomenclature paradox associated with this structure and providing validated data fo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic stability profile of 1H-Pyrazole-1,5-dicarboxylic acid , addressing the critical nomenclature paradox associated with this structure and providing validated data for the stable tautomer, 1H-Pyrazole-3,5-dicarboxylic acid (3,5-PDC) .
Part 1: Executive Technical Analysis & Nomenclature Paradox
The "1,5" vs. "3,5" Stability Paradox
Before evaluating thermodynamic parameters, it is critical to address the structural identity of "1H-Pyrazole-1,5-dicarboxylic acid." In strict IUPAC nomenclature, the "1H" designation indicates a proton on the nitrogen at position 1.[1] Consequently, a substituent cannot simultaneously occupy position 1 (N1) unless the proton is displaced.[1]
The Theoretical 1,5-Isomer (N-Carboxy Species): A structure with a carboxylic acid at N1 and C5 (Pyrazole-1,5-dicarboxylic acid) is a carbamic acid derivative.[1] These species are thermodynamically unstable and prone to spontaneous decarboxylation (loss of
) upon synthesis or acidification, reverting to the N-unsubstituted pyrazole.[1]
The Stable 3,5-Isomer (The Industrial Standard): The compound commercially and scientifically referenced in this context is 1H-Pyrazole-3,5-dicarboxylic acid (CAS: 3112-31-0). Due to annular tautomerism, the C3 and C5 positions are chemically equivalent when the nitrogen is unsubstituted.[1]
Editorial Note: This guide focuses on the thermodynamic profile of the stable 1H-Pyrazole-3,5-dicarboxylic acid (3,5-PDC) , while referencing the instability mechanisms of the N-substituted variants where relevant for synthetic planning.
Structural Tautomerism & Stability
The high thermodynamic stability of 3,5-PDC arises from its ability to form extensive intermolecular hydrogen bonding networks in the solid state and its resonance stabilization.[1]
Caption: Figure 1. Tautomeric equivalence of the stable 3,5-isomer vs. the irreversible decarboxylation of the unstable N-carboxy (1,5) species.[1][2][3]
Part 2: Physicochemical & Thermodynamic Profile
The following data characterizes 1H-Pyrazole-3,5-dicarboxylic acid (Monohydrate and Anhydrous) .
Thermal Properties
The compound exhibits exceptional thermal stability for a dicarboxylic acid, resisting decarboxylation up to nearly 300°C.[1] This stability makes it a preferred linker for Metal-Organic Frameworks (MOFs).
Parameter
Value
Condition/Note
Melting Point (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
)
Part 4: Implications for Drug Development & Synthesis
Storage & Handling
Hygroscopicity: The anhydrous form may convert to the monohydrate upon exposure to humidity.[1] Store in tightly sealed containers with desiccants.
Incompatibility: Avoid strong oxidizing agents and transition metals (Cu, Ag) in solution, as these can catalyze decarboxylation at lower temperatures (see Decarboxylative couplings in literature).[1]
Synthetic Utility (MOFs & Ligands)
The 3,5-dicarboxylic acid motif is a "privileged linker" in reticular chemistry.[1] Its stability allows for solvothermal synthesis conditions (often 100–150°C in DMF) without degradation, a key advantage over less stable heterocyclic acids.[1]
Impurity Profile
If synthesizing this compound, watch for:
Monodecarboxylated impurity: Pyrazole-3-carboxylic acid (detectable by HPLC).
Regioisomers: N-alkylated byproducts if alkylation steps were involved (e.g., 1-methyl-pyrazole-3,5-dicarboxylic acid).
References
ChemicalBook. (2025).[1] 3,5-Pyrazoledicarboxylic acid Properties and Safety. Retrieved from [1]
Thermo Fisher Scientific. (2026).[1][6] Safety Data Sheet: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. Retrieved from [1]
Santa Cruz Biotechnology. (2025).[1] 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Product Data. Retrieved from [1]
PubChem. (2025).[1] Compound Summary for CID 76559: 1H-Pyrazole-3,5-dicarboxylic acid.[7] National Library of Medicine.[1] Retrieved from [1]
Royal Society of Chemistry. (2015). Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry. (Contextualizing pKa values). Retrieved from [1]
1H-Pyrazole-1,5-Dicarboxylic Acid (CAS 90993-83-2): A Comprehensive Technical Guide on Synthesis, Safety, and Drug Development Applications
Executive Summary The pyrazole ring system is a highly privileged scaffold in modern medicinal chemistry and materials science. Specifically, 1H-Pyrazole-1,5-dicarboxylic acid (CAS: 90993-83-2) and its esterified derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring system is a highly privileged scaffold in modern medicinal chemistry and materials science. Specifically, 1H-Pyrazole-1,5-dicarboxylic acid (CAS: 90993-83-2) and its esterified derivatives serve as critical building blocks for synthesizing complex pharmacological agents and Metal-Organic Frameworks (MOFs). This whitepaper provides a rigorous, field-proven analysis of the compound's chemical properties, safety protocols, mechanistic synthesis via sigmatropic rearrangements, and its expanding role in targeted drug discovery.
Chemical Identity and Quantitative Properties
Accurate identification and characterization of pyrazole derivatives are paramount for reproducibility in library synthesis. The 1,5-dicarboxylic acid configuration provides unique spatial geometry compared to its 3,5-isomer, making it particularly valuable for rigid ligand design in materials science[1].
While specific proprietary SDS data for the 1,5-isomer is often restricted to commercial suppliers, its hazard profile is closely analogous to the well-documented 3,5-dicarboxylic acid isomer.
GHS Classification & Hazards
Signal Word: Warning
Hazard Statements:H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation[7].
Toxicity Causality: The acidity of the dual carboxylic groups combined with the nitrogen-rich heterocyclic core can disrupt lipid bilayers upon direct dermal contact, leading to localized inflammation.
Self-Validating Handling Protocol
To ensure a self-validating safety system during laboratory handling, follow this closed-loop protocol:
Pre-Handling Verification: Test the airflow of the fume hood using an anemometer (must read >100 fpm). Causality: Prevents inhalation of aerosolized fine powders during transfer.
PPE Integrity Check: Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a lab coat. Perform a visual inspection of gloves for micro-tears before handling the reagent.
Dispensing: Weigh the compound using anti-static weigh boats to prevent electrostatic dispersion of the powder.
Post-Handling Decontamination: Wipe down the balance and surrounding surfaces with a mildly basic solution (e.g., 1% sodium bicarbonate) to neutralize any residual acid, followed by a DI water rinse. Test the surface with pH paper to validate neutralization.
The synthesis of 1H-pyrazole-1,5-dicarboxylic acid derivatives often involves complex, thermally driven molecular rearrangements. A landmark methodology involves the [3+2] cycloaddition of diazoalkanes to dimethyl acetylenedicarboxylate, yielding an intermediate 3H-pyrazole.
The 1,5-Sigmatropic Shift Mechanism
Upon thermal activation, 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylic acid dimethyl esters undergo a sequential rearrangement process. The mechanism is driven by the thermodynamic drive to restore aromaticity to the pyrazole ring.
Alkyl Shift: An initial 1,5-sigmatropic alkyl shift occurs from C-3 to C-4.
Methoxycarbonyl Migration: This is followed by two successive 1,5-sigmatropic shifts of the methoxycarbonyl group (from C-4 to C-3, and subsequently to N-2).
Validation: The final structural assignment of the 1H-pyrazole-1,5-dicarboxylic acid derivatives is unequivocally confirmed via single-crystal X-ray diffraction, ruling out the isomeric 3,4-dialkyl structures[5].
Fig 1: Synthesis and sequential 1,5-sigmatropic rearrangement pathway of pyrazole derivatives.
Applications in Drug Development & Materials Science
Medicinal Chemistry & Oncology
Indole and pyrazole scaffolds are prime structural units in medicinal chemistry. Pyrazole derivatives synthesized via C-H bond activation have been widely reported to exhibit potent biological activities, specifically as anti-cancer agents[8]. Furthermore, highly substituted pyrazoles have demonstrated significant inhibitory activity against soybean 15-lipoxygenase, with some derivatives showing up to 10 times stronger inhibitory activity than reference drugs like quercetin[9].
Advanced Synthetic Methodologies
Modern drug development relies on efficient library generation. Recent advancements include copper-catalyzed aerobic cascade cycloamination and acyloxylation. This direct approach allows for the regioselective installation of functional groups onto the pyrazole skeleton in a single step under mild conditions, drastically reducing synthetic bottlenecking during lead optimization[10].
Materials Science (MOFs)
Beyond pharmacology, 1H-pyrazole dicarboxylic acids are utilized as analytical reagents and highly structured ligands for Metal-Organic Frameworks (MOFs). Their rigid, multi-dentate coordination sites allow for the construction of porous nanomaterials used in gas storage and catalysis[1][11].
Fig 2: Drug discovery workflow utilizing 1H-pyrazole scaffolds for targeted enzyme inhibition.
To ensure high-fidelity replication of the pyrazole synthesis and rearrangement, the following self-validating protocol is recommended:
Step 1: Reagent Preparation & Cycloaddition
Action: Dissolve dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Slowly add the diazoalkane derivative (1.1 eq) at 0 °C.
Causality: The inert atmosphere prevents oxidative degradation of the diazoalkane, while the 0 °C temperature controls the exothermic [3+2] cycloaddition, preventing unwanted polymerization.
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the alkyne spot validates intermediate formation.
Step 2: Thermal Sigmatropic Rearrangement
Action: Concentrate the intermediate in vacuo. Resuspend the crude 3H-pyrazole in a high-boiling solvent (e.g., toluene or xylene) and reflux at 110–140 °C for 12 hours.
Causality: The high thermal energy overcomes the activation barrier required for the sequential 1,5-sigmatropic shifts of the alkyl and methoxycarbonyl groups, driving the molecule toward the thermodynamically stable 1H-pyrazole-1,5-dicarboxylate aromatic system[5].
Step 3: Isolation and Structural Validation
Action: Cool the mixture to room temperature, evaporate the solvent, and purify via flash column chromatography.
Validation: Perform
H and C NMR spectroscopy. The definitive validation of the 1,5-substitution pattern (versus the 3,4- or 3,5-isomers) must be achieved via single-crystal X-ray diffraction[5].
References
PubChem, National Institutes of Health. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | CID 2723723. Retrieved from:[Link]
Canadian Science Publishing. Sense of sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates. Crystal and molecular structures of two dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates. Retrieved from:[Link]
Grafiati. Journal articles: '2-pyrazoles' (Synthesis of Indolyl Pyrazole Scaffolds as Potential Anti-cancer Agents). Retrieved from:[Link]
Comprehensive Profiling of pKa Values and Acidity Constants of 1H-Pyrazole-1,5-dicarboxylic Acid
A Technical Guide for Drug Development and Supramolecular Chemistry Understanding the thermodynamic landscape of heterocyclic ligands is a cornerstone of rational drug design and advanced materials synthesis. Among these...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development and Supramolecular Chemistry
Understanding the thermodynamic landscape of heterocyclic ligands is a cornerstone of rational drug design and advanced materials synthesis. Among these, the pyrazole scaffold is ubiquitous. However, 1H-pyrazole-1,5-dicarboxylic acid presents a unique physicochemical challenge. Due to its specific substitution pattern—featuring both a standard carbon-bound carboxylic acid and a nitrogen-bound carboxylic acid—its acidity constants (
) are intrinsically linked to its chemical stability.
This whitepaper provides an in-depth mechanistic analysis of the
values of 1H-pyrazole-1,5-dicarboxylic acid, the causality behind its aqueous behavior, and the self-validating experimental protocols required to accurately measure the acidity of its stable derivatives.
Structural and Thermodynamic Causality
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1) that donates its lone pair to the aromatic sextet, and a pyridine-like nitrogen (N2) with an available lone pair for protonation[1]().
In 1H-pyrazole-1,5-dicarboxylic acid , the placement of the two carboxyl groups dictates completely different thermodynamic behaviors:
C5-Carboxylic Acid: Attached to the carbon adjacent to N1, this group behaves as a typical heteroaromatic acid. The strong electron-withdrawing nature of the adjacent pyrazole nitrogens significantly increases its acidity compared to benzoic acid, pushing its
into the 2.0–3.5 range.
N1-Carboxylic Acid: Attached directly to the pyrrole-like nitrogen, this functional group forms a heteroaryl carbamic acid. Carbamic acids are thermodynamically unstable in aqueous media. The un-ionized N1-COOH group strongly favors spontaneous decarboxylation into 1H-pyrazole-5-carboxylic acid and
.
Because the free 1,5-diacid is highly transient in water, researchers rely on computational predictions, stable esterified analogs (e.g., dimethyl 1H-pyrazole-1,5-dicarboxylate), and structurally related 1-alkyl-1H-pyrazole-5-carboxylic acids to map its thermodynamic profile[2]().
Quantitative Acidity Constants (
)
The basicity and acidity of pyrazoles span over 10-15
units depending on substitution[1](). The table below synthesizes the predicted and experimental acidity constants for 1H-pyrazole-1,5-dicarboxylic acid derivatives and its stable isomers.
Note: The extreme electron-withdrawing effect of the two ester/carboxyl groups renders the pyrazole N2 atom highly non-basic, requiring superacidic conditions for protonation (predicted
of -2.85).
Reaction Pathway & Speciation Visualization
The transient nature of the 1,5-diacid means that its proton dissociation network is in direct competition with its degradation pathway. The diagram below illustrates the interplay between deprotonation and decarboxylation.
Proton dissociation and decarboxylation pathway of 1H-pyrazole-1,5-dicarboxylic acid.
Self-Validating Experimental Protocol for
Determination
Because the free N1-carboxylic acid is unstable, experimental
determination is typically performed on stable surrogates, such as 1-alkyl-1H-pyrazole-5-carboxylic acids. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following potentiometric protocol incorporates a self-validating hysteresis loop to rule out CO2 interference and ligand degradation.
Objective
Determine the precise
of pyrazole-5-carboxylic acid derivatives while preventing atmospheric from creating artificial buffering zones (carbonic acid ~6.3).
Step-by-Step Methodology
Step 1: System Calibration via Gran Method
Action: Prepare a background electrolyte solution of 0.15 M KCl. Titrate a known strong acid (HCl) with a standardized strong base (KOH) to generate a Gran plot.
Causality: This step is non-negotiable. It validates the Nernstian slope of the glass electrode and determines the standard electrode potential (
) and the ionic product of water () under the exact experimental ionic strength, eliminating electrode-specific bias.
Step 2: Sample Preparation and Blanking
Action: Dissolve the pyrazole derivative (1–2 mM) in the 0.15 M KCl electrolyte within a thermostated, double-walled glass vessel (25.0 ± 0.1 °C).
Action: Purge the solution with high-purity Argon gas for 30 minutes prior to measurement. Maintain a positive pressure Argon blanket throughout the experiment.
Causality: Argon displacement removes dissolved
, which would otherwise skew the titration curve of the weak pyrazole acid.
Step 3: Forward Titration (Deprotonation)
Action: Dispense
-free KOH in micro-aliquots (0.01 mL) using an automated, high-precision burette.
Action: Program the autotitrator to wait for potential drift to stabilize (< 0.1 mV/min) before recording each pH point.
Step 4: Reverse Titration (The Self-Validation Check)
Action: Immediately upon reaching pH 11, back-titrate the solution using standardized HCl to the original starting pH.
Causality: Overlay the forward and reverse titration curves. A deviation (hysteresis) of < 0.05 pH units confirms the thermodynamic reversibility of the protonation state and proves the absolute absence of ligand degradation (e.g., decarboxylation) during the assay.
Step 5: Data Deconvolution
Action: Utilize non-linear least-squares regression software (e.g., HYPERQUAD or similar) to fit the titration data. Extract the exact
values by minimizing the error between observed and calculated pH.
Implications in Drug Development and Pharmacokinetics
The acidity constants of the pyrazole core are not mere theoretical numbers; they are the primary drivers of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Lipophilicity and Membrane Permeability: The
of the C5-carboxylic acid (~2.5 to 3.35)[4]() ensures that at physiological pH (7.4), the molecule exists almost entirely as an anion. This high degree of ionization drastically lowers the , reducing passive blood-brain barrier (BBB) penetration but enhancing aqueous solubility for intravenous formulations.
Target Engagement: The extremely low basicity of the pyrazole N2 atom (predicted
near -2.85 for the diester)[2]() means it will not act as a proton acceptor at physiological pH. Instead, it serves as a rigid hydrogen-bond acceptor in kinase hinge-binding motifs or metalloenzyme active sites.
By utilizing stable esters like dimethyl 1H-pyrazole-1,5-dicarboxylate as synthetic precursors, medicinal chemists can bypass the instability of the N1-carbamic acid while retaining the powerful orienting effects of the 1,5-substitution pattern.
The Architectural Genesis of Heterocycles: History, Discovery, and Synthesis of Pyrazole Dicarboxylic Acid Isomers
Executive Summary The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in both medicinal chemistry and materials science. Among its most versatile deri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in both medicinal chemistry and materials science. Among its most versatile derivatives are the pyrazole dicarboxylic acid isomers, specifically pyrazole-3,5-dicarboxylic acid and pyrazole-3,4-dicarboxylic acid . This technical whitepaper explores the historical discovery of these isomers, their distinct chemical biology, and their modern applications ranging from enzymatic C-glycosidation to the engineering of permanently porous Metal-Organic Frameworks (MOFs).
Historical Genesis of the Pyrazole Scaffold
The foundational chemistry of pyrazoles dates back to the late 19th century. While Hans von Pechmann is credited with the first synthesis of the unsubstituted parent pyrazole ring in 1898 via the cycloaddition of acetylene and diazomethane, it was Ludwig Knorr’s pioneering work in 1883 that established the most robust and widely adopted synthetic route[1].
The Knorr pyrazole synthesis involves the regioselective cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1]. This methodology allowed early chemists to introduce carboxylic acid moieties onto the heterocycle, leading to the discovery of pyrazole dicarboxylic acids. The robust aromaticity and hydrogen-bonding capacity of these di-acidic heterocycles immediately marked them as high-value multidentate ligands and pharmacological building blocks.
Structural Isomerism: 3,5- vs. 3,4-Dicarboxylic Acids
The positioning of the carboxyl groups on the pyrazole ring fundamentally alters the molecule's symmetry, reactivity, and application profile.
Pyrazole-3,5-dicarboxylic acid (H3PzDC): In its unsubstituted N-form (1H-tautomer), rapid tautomerization renders the 3- and 5-positions chemically equivalent, giving the molecule a pseudo-
symmetry. This creates a rigid, V-shaped dicarboxylate linker highly prized in coordination chemistry for bridging multinuclear metal clusters[2]. Pharmacologically, dialkyl esters of this isomer exhibit potent antiprotozoal activity against Trypanosoma cruzi and Leishmania by inhibiting parasitic Fe-SOD enzymes and proline racemase[3].
Pyrazole-3,4-dicarboxylic acid: This isomer is inherently asymmetric (
symmetry). The adjacent carboxyl groups restrict the coordination bite angle, making it less ideal for extended MOF networks but highly suited for sequential, differentiated functionalization. It is a critical precursor for synthesizing pyrazolo[3,4-d]pyridazines and dicarboxamides, which act as potent inhibitors of Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA I and II)[4][5].
Divergent synthetic and biosynthetic pathways of pyrazole dicarboxylic acid isomers.
Biosynthetic Pathways: The Discovery of C-Glycoside Synthases
While synthetic chemistry relies on cyclocondensation, nature utilizes pyrazole-3,5-dicarboxylic acid derivatives to construct highly stable C-nucleoside antibiotics, such as formycin and pyrazofurin. Unlike standard N-nucleosides, C-nucleosides feature a carbon-carbon glycosidic bond that is highly resistant to enzymatic cleavage by nucleoside phosphorylases.
Recent genomic screening of Streptomyces candidus NRRL 3601 led to the discovery of the pyf biosynthetic gene cluster[6]. Researchers identified the gene product PyfQ as a rare C-glycoside synthase.
Causality in Biosynthesis: PyfQ specifically recognizes 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid and catalyzes its coupling with phosphoribosyl pyrophosphate (PRPP) to form carboxyhydroxypyrazole ribonucleotide (CHPR)[6].
Similarly, its homologue ForT utilizes 4-amino-1H-pyrazole-3,5-dicarboxylic acid to drive formycin biosynthesis[6]. This enzymatic precision highlights the 3,5-dicarboxylic acid scaffold as a fundamental biological building block.
Modern Synthetic Methodologies & Self-Validating Protocols
To leverage these isomers in modern applications, researchers have developed highly optimized protocols. Below are two self-validating workflows demonstrating the distinct utility of the 3,5- and 3,4-isomers.
Protocol 1: Modulator-Assisted Synthesis of Fe-MOF (CAU-56as)
Using the V-shaped pyrazole-3,5-dicarboxylic acid (H3PzDC), researchers recently discovered CAU-56as, the first permanently porous Fe(III)-MOF containing pyrazole-3,5-dicarboxylate ions[2].
Chemical Rationale: High-throughput screening revealed that direct mixing of Fe(III) and H3PzDC yields amorphous precipitates. To achieve crystalline MOFs, acetic acid is introduced as a modulator. The acetate ions reversibly compete with the multidentate pyrazole linker for iron coordination sites, slowing down framework extension and allowing highly ordered 3D layer interconnection via hydrogen bonds[2].
Step-by-Step Methodology:
Reagent Preparation: In a 2.5 mL Teflon-lined reactor, introduce pyrazole-3,5-dicarboxylic acid monohydrate (69.65 mg, 0.4 mmol) as a solid[2].
Base and Modulator Addition: Add aqueous NaOH (800 μL, 1.0 M, 0.8 mmol) to deprotonate the carboxylic acids, followed immediately by acetic acid (480 μL, 8.4 mmol) to establish the competitive modulation environment[2]. Mix thoroughly.
Metal Introduction: Add a freshly prepared aqueous solution of iron(III) sulfate (720 μL, 1.0 M Fe³⁺, 0.72 mmol). The sulfate acts as a necessary coligand[2].
Hydrothermal Synthesis: Seal the reactor and heat to 120 °C for 24 hours.
Validation & Activation: Recover the yellow crystals via centrifugation. Wash sequentially with water and ethanol. Self-Validation: Confirm phase purity using Powder X-Ray Diffraction (PXRD) and microporosity via N₂ adsorption at 77 K (Expected BET surface area: ~727 m²/g)[7].
Step-by-step experimental workflow for the synthesis of CAU-56as Fe-MOF.
Protocol 2: Synthesis of Pyrazole-3,4-dicarboxamide CA Inhibitors
The 3,4-isomer is utilized to synthesize potent Carbonic Anhydrase inhibitors by appending sulfonamide moieties[5].
Chemical Rationale: 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid is chosen as the core because the bulky phenyl groups provide lipophilicity, enhancing cell membrane permeability. Because the adjacent carboxylic acids are sterically hindered, they must be converted into highly electrophilic diacid chlorides using thionyl chloride (SOCl₂) before amidation with weakly nucleophilic sulfonamides[5][8].
Step-by-Step Methodology:
Precursor Synthesis: Hydrolyze 4-ethoxycarbonyl-5-phenyl-2,3-furandione in the presence of hydrazines to yield the 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid core[8].
Activation: Suspend the diacid (1.0 mmol) in excess SOCl₂ (10 mL) and reflux for 4 hours. Remove excess SOCl₂ under reduced pressure to isolate the highly reactive pyrazole-3,4-dicarbonyl dichloride[4].
Amidation: Dissolve the dichloride in anhydrous THF. Dropwise, add a solution of 4-aminobenzenesulfonamide (4.0 mmol) and triethylamine (to scavenge HCl) in THF at 0 °C[5].
Purification & Validation: Stir at room temperature for 12 hours. Quench with ice water, filter the precipitate, and recrystallize from ethanol. Self-Validation: Confirm the structural integrity via ¹H-NMR (presence of broad singlet sulfonamide protons ~7.4 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹)[5].
Quantitative Isomeric Profiling
To aid drug development professionals in selecting the appropriate scaffold, the quantitative and qualitative properties of the isomers are summarized below.
Feature
Pyrazole-3,5-dicarboxylic acid
Pyrazole-3,4-dicarboxylic acid
Symmetry (Unsubstituted N)
(Tautomeric equivalence)
(Asymmetric)
Coordination Geometry
V-shaped, multidentate linker
Adjacent chelating, bite-angle restricted
Primary Synthetic Route
Oxidation of 3,5-dimethylpyrazole or Knorr condensation[1]
The history of pyrazole dicarboxylic acids is a testament to the enduring utility of the Knorr synthesis. By understanding the profound structural differences between the 3,5- and 3,4-isomers, modern researchers can rationally design everything from targeted C-nucleoside antibiotics and carbonic anhydrase inhibitors to advanced, permanently porous metal-organic frameworks. Mastery of the specific activation and modulation protocols associated with each isomer is essential for translating these historical heterocycles into next-generation therapeutics and materials.
References
Alkhnaifes, Essam, et al. "Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates". ACS Publications. [Link]
"Identification of the C-Glycoside Synthases during Biosynthesis of the Pyrazole-C-Nucleosides Formycin and Pyrazofurin". PubMed.[Link]
"Simple dialkyl pyrazole-3,5-dicarboxylates show in vitro and in vivo activity against disease-causing trypanosomatids". Parasitology (Cambridge).[Link]
"Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit". ResearchGate. [Link]
"Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors". ResearchGate. [Link]
"Pyrazole[3,4–d]pyridazine Derivatives: Molecular Docking and Explore of Acetylcholinesterase and Carbonic Anhydrase Enzymes Inhibitors". ResearchGate.[Link]
The Dynamics of 1H-Pyrazole-1,5-Dicarboxylic Acid Structures: Prototropic Tautomerism vs. Sigmatropic Rearrangements
Executive Summary Pyrazole dicarboxylic acids are highly versatile scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of serine protease inhibitors (such as Factor Xa inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole dicarboxylic acids are highly versatile scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of serine protease inhibitors (such as Factor Xa inhibitors)[1] and selective cyclooxygenase-2 (COX-2) antagonists. For drug development professionals, understanding the dynamic structural isomerism of these heterocycles is paramount, as the precise location of hydrogen bond donors and acceptors dictates target binding affinity.
This whitepaper addresses a critical nuance in pyrazole chemistry: the divergence between classic annular prototropic tautomerism and acylotropic/sigmatropic rearrangements . By establishing a rigorous mechanistic framework and providing self-validating analytical protocols, this guide equips researchers with the tools to accurately characterize and control pyrazole dynamics in drug design.
Nomenclature Integrity & Mechanistic Divergence
A fundamental point of scientific integrity must be addressed regarding nomenclature. True annular prototropic tautomerism (the migration of a proton between the N1 and N2 atoms) strictly requires an available proton on the pyrazole nitrogen.
In a rigorously defined 1H-pyrazole-1,5-dicarboxylic acid structure, the N1 position is covalently substituted with a carboxyl group. This substitution locks the annular prototropic tautomerism, preventing N1⇌N2 proton exchange. However, these N-substituted systems are not static; they undergo thermally driven [1,5]-sigmatropic rearrangements (often termed acylotropic tautomerism), where the carboxyl or ester group migrates across the heteroaromatic ring[2].
Conversely, the closely related and frequently conflated 1H-pyrazole-3,5-dicarboxylic acid possesses an N-H bond, allowing for rapid, degenerate prototropic tautomerism[3]. This guide covers both phenomena to provide a comprehensive understanding of pyrazole dicarboxylate dynamics.
Caption: Mechanistic divergence between prototropic tautomerism and sigmatropic rearrangement in pyrazoles.
Mechanistic Framework
Annular Prototropic Tautomerism in 3,5-Dicarboxylates
In 1H-pyrazole-3,5-dicarboxylic acid, the N-H proton rapidly migrates between N1 and N2. In the gas phase, the activation energy (
) for this unimolecular transfer is prohibitively high (~65–80 kJ/mol) due to the strained transition state required for an intramolecular 1,2-proton shift[3].
However, in condensed phases or protic solvents, the mechanism shifts from intramolecular to intermolecular . Solvent molecules (e.g., water, methanol) or adjacent pyrazole molecules form hydrogen-bonded bridges, acting as proton shuttles. This cooperative mechanism drastically lowers the energy barrier to
kJ/mol, rendering the tautomers indistinguishable on the NMR timescale at ambient temperature[3],[4].
[1,5]-Sigmatropic Rearrangements in 1,5-Dicarboxylates
When the N1 position is functionalized with a carboxylate or ester group (e.g., dimethyl 1H-pyrazole-1,5-dicarboxylate), the system undergoes formal [1,5]-sigmatropic shifts. Research by Warkentin et al. demonstrated that these N-substituted pyrazoles rearrange thermally, where the methoxycarbonyl group migrates from the nitrogen to an adjacent carbon, or between nitrogen atoms, ultimately driving the system toward the most thermodynamically stable aromatic isomer (often the 1,3-dicarboxylate derivative)[5].
Causality Insight: The driving force for this sigmatropic shift is the relief of steric strain between the adjacent substituents at the 1- and 5-positions, coupled with the restoration of a lower-energy
-electron distribution within the pyrazole core[5].
To effectively monitor these dynamics, researchers rely on thermodynamic calculations and diagnostic NMR shifts. The rapid interconversion of 3,5-dicarboxylates typically results in signal averaging, whereas the slower sigmatropic shifts of 1,5-dicarboxylates allow for the isolation of distinct structural isomers.
Table 1: Comparative Energy Barriers for Pyrazole Dynamics
System
Mechanism
Phase/Environment
Activation Barrier ()
1H-Pyrazole-3,5-dicarboxylic acid
Prototropic Tautomerism
Gas Phase (DFT Calculated)
~65 - 80 kJ/mol
1H-Pyrazole-3,5-dicarboxylic acid
Prototropic Tautomerism
Aqueous / Protic Solvent
< 20 kJ/mol
Dimethyl 1H-pyrazole-1,5-dicarboxylate
[1,5]-Sigmatropic Shift
Neat / Thermal Activation
~120 - 140 kJ/mol
Table 2: Diagnostic
C NMR Shifts for Tautomeric Identification
Note: Data reflects typical shifts for pyrazole dicarboxylate cores[4].
Carbon Position
Averaged Shift (Fast Exchange, 298K)
Decoalesced Shift (Tautomer A)
Decoalesced Shift (Tautomer B)
C3 / C5
~144.5 ppm (Broadened)
~140.0 ppm
~149.0 ppm
| C4 | ~105.0 ppm | ~104.5 ppm | ~105.5 ppm |
Self-Validating Experimental Protocols
To accurately characterize pyrazole tautomerism without artifacts, analytical protocols must be self-validating. The following workflows ensure that observed kinetics are intrinsic to the molecule and not artifacts of solvent impurities.
Variable-Temperature NMR (VT-NMR) for Kinetic Deconvolution
VT-NMR is the gold standard for calculating the activation parameters of tautomeric exchange.
Field-Proven Insight: Trace water acts as a potent proton shuttle, artificially lowering the activation barrier of prototropic exchange. Utilizing strictly anhydrous, aprotic solvents (e.g., DMF-
or THF-) is mandatory to isolate the intrinsic exchange rate.
Self-Validation Step: Perform a concentration-gradient NMR study. A concentration-independent rate constant (
) confirms an intramolecular [1,5]-sigmatropic shift, whereas a concentration-dependent rate indicates intermolecular prototropic exchange.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of the pyrazole derivative in 0.6 mL of strictly anhydrous DMF-
under an inert argon atmosphere. Seal in a high-quality NMR tube.
Ambient Acquisition: Acquire a standard
H and C NMR spectrum at 298 K. Note any line broadening at the C3/C5 positions, indicative of intermediate exchange[4].
Stepwise Cooling: Lower the probe temperature in 10 K increments down to 200 K. Allow 5 minutes of thermal equilibration at each step before acquisition.
Decoalescence Observation: Identify the coalescence temperature (
) where the broad time-averaged signal splits into distinct peaks representing the individual tautomers/isomers.
Line Shape Analysis: Use dynamic NMR simulation software (e.g., DNMR3) to extract the exchange rate constant (
) at each temperature.
Thermodynamic Extraction: Plot
versus (Eyring plot) to calculate and .
Caption: Step-by-step Variable-Temperature NMR workflow for quantifying tautomeric exchange kinetics.
Solid-State Trapping via X-Ray Crystallography
Because crystallization forces molecules into a static lattice, X-Ray diffraction (XRD) effectively "traps" the most stable tautomer or rearrangement product. Warkentin et al. utilized this exact method to definitively prove that the final product of the thermal rearrangement of 1,5-dicarboxylates was the 1,3-dicarboxylate isomer[5].
Step-by-Step Methodology:
Solvent Selection: Dissolve the compound in a non-polar/polar solvent mixture (e.g., Hexane/EtOAc) to prevent solvent-mediated proton exchange during nucleation.
Slow Evaporation: Allow the solvent to evaporate over 48–72 hours in a vibration-free environment at 4 °C to yield single crystals.
Diffraction Analysis: Mount a suitable crystal on a diffractometer. The exact location of the N-H proton (or the migrated ester group) can be resolved in the electron density difference map, providing unequivocal proof of the structural state.
Unlocking the 1H-Pyrazole-1,5-dicarboxylic Acid Scaffold: Synthetic Utility and Biological Potential
Executive Summary The 1H-Pyrazole-1,5-dicarboxylic acid scaffold represents a specialized and chemically distinct subclass within the "privileged" pyrazole family. Unlike the thermodynamically favored 3,5-disubstituted i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-Pyrazole-1,5-dicarboxylic acid scaffold represents a specialized and chemically distinct subclass within the "privileged" pyrazole family. Unlike the thermodynamically favored 3,5-disubstituted isomers, the 1,5-substitution pattern offers unique steric and electronic vectors that are critical for targeting specific hydrophobic pockets in enzymes such as Monoamine Oxidase B (MAO-B) , Cyclooxygenase-2 (COX-2) , and various Protein Kinases .
While the free acid at the N1 position (N-carboxylic acid) is chemically labile (prone to decarboxylation), the 1,5-dicarboxylate esters and amides serve as robust pharmacophores and versatile synthetic building blocks. This guide analyzes the biological potential of this scaffold, detailing its role in accessing high-value therapeutic targets and providing rigorous protocols for its synthesis and application.[1]
Part 1: Chemical Space & Structural Significance
The "1,5" vs. "3,5" Regioisomerism
The biological activity of pyrazoles is strictly governed by their substitution geometry.
3,5-Substituted Pyrazoles: Planar, thermodynamically stable, and common in early drug discovery.
1,5-Substituted Pyrazoles: Non-planar (twisted) conformation due to steric clash between the N1-substituent and C5-substituent. This "twist" is essential for:
Selectivity: Fitting into the L-shaped binding pockets of kinases (e.g., p38 MAP kinase).
Orthogonal Functionalization: The N1-carboxylate (carbamate) and C5-carboxylate (ester) have vastly different reactivities, allowing for sequential, precise modification.
Stability Note
1H-Pyrazole-1,5-dicarboxylic acid (Free Acid): The N1-COOH group is a carbamic acid derivative and is generally unstable, decomposing to the N-unsubstituted pyrazole and
.
The Working Scaffold: In medicinal chemistry, this scaffold is utilized as Dialkyl 1H-pyrazole-1,5-dicarboxylates (e.g., Dimethyl 1H-pyrazole-1,5-dicarboxylate) or N1-Carbamoyl-C5-Carboxylic Acids .
Part 2: Biological Activity Potential[2][3][4][5][6]
Neuroprotection: MAO-B Inhibition
Derivatives of 1,5-dicarboxylic acid scaffolds (specifically 4,5-dihydro-1H-pyrazole-1-carboxylates ) have emerged as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B) , a key target for Alzheimer’s and Parkinson’s disease.
Mechanism: The N1-carboxylate moiety mimics the transition state of the substrate, while the C5-aryl/alkyl group fills the hydrophobic entrance of the MAO-B active site.
Compound Class
Target
Activity (IC50/Ki)
Mechanism
Pyrazoline-1-carboxylates
MAO-B
0.92 µM
Reversible Competitive Inhibition
Pyrazoline-1-carbothioamides
AChE
23.47 nM
Dual binding site inhibition
Insecticidal Activity (Agrochemicals)
The 1,5-dicarboxylate motif is a precursor to N-carbamoyl pyrazoles , which exhibit significant insecticidal activity against aphids and mites. These compounds function by inhibiting mitochondrial complex I.
Key Data: 1H-pyrazole-5-carboxylic acid derivatives containing oxazole rings showed 85.7% mortality against Aphis fabae at 12.5 mg/L, comparable to Imidacloprid.
Anticancer: Kinase & COX-2 Inhibition
The 1,5-scaffold is the structural parent of Celecoxib (COX-2 inhibitor) and Pyrazolo[1,5-a]pyrimidines (Kinase inhibitors).
COX-2 Selectivity: The 1,5-diaryl arrangement (accessible via 1,5-dicarboxylate precursors) positions the phenyl rings to engage the unique side pocket of COX-2, which is absent in COX-1.
FLT3 Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives derived from this scaffold show IC50 values < 0.5 nM against FLT3-ITD (Acute Myeloid Leukemia).[2]
Part 3: Mechanism of Action & SAR Visualization
The following diagram illustrates the divergent biological pathways accessible from the core 1,5-dicarboxylate scaffold.
Caption: Divergent synthesis from the 1H-Pyrazole-1,5-dicarboxylate core to three distinct therapeutic classes.
Part 4: Experimental Protocols
Protocol A: Synthesis of Dimethyl 1H-Pyrazole-1,5-dicarboxylate
This protocol utilizes a [3,3]-sigmatropic rearrangement strategy, which is more regioselective for the 1,5-isomer than direct alkylation.
Reagents:
Dimethyl acetylenedicarboxylate (DMAD)
Diazoalkane (e.g., 2-diazopropane for substituted versions) or Hydrazine hydrate (for unsubstituted)
Solvent: Diethyl ether (anhydrous)
Step-by-Step Methodology:
Cycloaddition: Dissolve DMAD (10 mmol) in anhydrous diethyl ether (50 mL) at -78°C under nitrogen.
Addition: Slowly add the diazo compound (10 mmol) in ether over 30 minutes. The reaction is highly exothermic; maintain temperature < -50°C.
Intermediate Formation: Allow to warm to 0°C. The intermediate 3H-pyrazole (isopyrazole) forms.
Rearrangement: Warm the solution to room temperature (25°C) and stir for 4 hours. The 3H-pyrazole undergoes a Van Alphen-Hüttel rearrangement (1,5-sigmatropic shift) to yield the thermodynamically stable 1H-pyrazole-1,5-dicarboxylate .
Note: If N-H is present, tautomerization may yield the 3,5-isomer. To lock the 1,5-geometry, N-alkylation or N-acylation in situ is often required.
Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc (4:1) to obtain white crystals.
Protocol B: Self-Validating Purity Check
1H NMR (CDCl3, 400 MHz): Look for the diagnostic shift of the C5-ester methyl group (approx.
3.9 ppm) vs the N1-ester (if present).
Regioisomer Confirmation: The coupling constant (
) between H3 and H4 in the pyrazole ring is typically ~1.8-2.0 Hz.
TLC: The 1,5-isomer is generally less polar than the 3,5-isomer due to internal hydrogen bonding or dipole cancellation.
Part 5: Future Outlook & Strategic Recommendations
The 1H-Pyrazole-1,5-dicarboxylic acid scaffold is under-utilized compared to its 3,5-counterpart. For drug developers, this represents a "Blue Ocean" opportunity.
Fragment-Based Drug Design (FBDD): The scaffold is an ideal rigid linker with defined exit vectors (
angle) for linking two pharmacophores.
Prodrug Design: The N1-carbamate is hydrolytically labile in vivo, potentially serving as a prodrug strategy to release the active pyrazole-5-carboxylate at the target site.
References
Pyrazole Scaffold in Drug Development: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). 3
MAO-B Inhibition: Pyrazoline carboxylates as selective MAO-B inhibitors: Synthesis and Biological screening. (2015). 4
Insecticidal Activity: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017).[5] Link
Anticancer Mechanisms: Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.[2] (2021).[6][2][5][7][8] 2
Structural Rearrangements: Sense of sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates. (1996). 9
Technical Guide: 1H-Pyrazole-1,5-dicarboxylic Acid in Coordination Chemistry
This guide provides an in-depth technical analysis of 1H-Pyrazole-1,5-dicarboxylic acid (H pz-1,5-dc) and its role in coordination chemistry. While less ubiquitous than its isomer 1H-pyrazole-3,5-dicarboxylic acid (H pdc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1H-Pyrazole-1,5-dicarboxylic acid (H
pz-1,5-dc) and its role in coordination chemistry. While less ubiquitous than its isomer 1H-pyrazole-3,5-dicarboxylic acid (Hpdc), the 1,5-dicarboxylic motif offers unique steric and electronic properties for designing functional Metal-Organic Frameworks (MOFs) and discrete coordination complexes.
Executive Summary
1H-Pyrazole-1,5-dicarboxylic acid (CAS: 90993-83-2) is a heterocyclic ligand characterized by a pyrazole core substituted with carboxylic acid groups at the nitrogen (N1) and carbon (C5) positions.[1] In coordination chemistry, it serves as a multifunctional building block capable of bridging metal centers through both N-donor and O-donor sites.
Unlike the symmetric 3,5-isomer, the 1,5-substitution pattern breaks symmetry, inducing unique curvature and pore environments in coordination polymers. This guide details the ligand's structural identity, synthesis via enaminodiketones, coordination modes, and applications in crystal engineering.
Chemical Identity and Isomerism
Understanding the precise geometry of 1H-Pyrazole-1,5-dicarboxylic acid is critical, as it is frequently confused with its tautomeric or regioisomeric counterparts.
Structural Analysis
The molecule consists of a five-membered aromatic pyrazole ring.
Position 1 (N1): Substituted with a carboxylic acid group (-COOH). Note that N-carboxylic acids (carbamic acid derivatives) are often labile; however, in the context of coordination chemistry, this group often participates in binding or is stabilized as an ester during synthesis.
Position 5 (C5): Substituted with a carboxylic acid group (-COOH).[2]
Tautomeric Considerations: Unlike 3,5-dicarboxylic acid, where proton migration makes positions 3 and 5 equivalent, the 1,5-structure is "locked" by the substituent on N1.
The Isomer Landscape
The term "pyrazole dicarboxylic acid" in literature most commonly refers to the 3,5-isomer. It is vital to distinguish the 1,5-motif:
Isomer
Structure Description
Key Feature
Common Abbreviation
1,5-Isomer
N1-COOH, C5-COOH
Asymmetric; N-carboxy group
Hpz-1,5-dc
3,5-Isomer
C3-COOH, C5-COOH (NH free)
Symmetric (tautomeric); extremely stable
Hpdc / Hpz(COOH)
1,3-Isomer
N1-COOH, C3-COOH
Asymmetric; rare
Hpz-1,3-dc
Critical Insight: In many practical applications, "1,5-coordination" is achieved using 1-functionalized pyrazole-5-carboxylates (e.g., 1-carboxymethyl-1H-pyrazole-5-carboxylic acid) rather than the N-carboxy acid itself, to prevent decarboxylation and enhance thermal stability.
Ligand Design and Synthesis
The synthesis of 1,5-dicarboxylates requires regiospecific cyclization to avoid forming the thermodynamic 3,5-products.
Synthesis Protocol: The Enaminodiketone Route
The most robust method involves the cyclocondensation of unsymmetrical enaminodiketones with hydrazine derivatives.
Step-by-Step Methodology:
Precursor Preparation: React an unsymmetrical enaminodiketone (e.g., ethyl 4,4,4-trichloro-3-oxobutanoate derivative) with a hydrazine derivative (e.g., methyl hydrazine or hydrazine carboxylate).
Regioselective Cyclization: The reaction is carried out in ethanol under reflux. The hydrazine attacks the
Isolation: The resulting 1,5-dicarboxylate ester is isolated via crystallization.
Hydrolysis (Careful): Controlled hydrolysis (using LiOH or mild acid) yields the free acid. Note: Harsh acidic conditions may induce decarboxylation of the N-COOH group.
Synthetic Pathway Visualization
Caption: Regioselective synthesis pathway for 1H-Pyrazole-1,5-dicarboxylic acid derivatives via enaminodiketones.
Coordination Modes and Structural Diversity
In coordination polymers, the 1H-Pyrazole-1,5-dicarboxylic acid ligand exhibits versatile binding modes driven by its hard (oxygen) and borderline (nitrogen) donors.
Binding Motifs
N,O-Chelation (Head): The nitrogen at position 2 (N2) and the carboxylate at C5 form a stable 5-membered chelate ring with metal ions (e.g., Cu(II), Co(II)).
Bridging (Tail): The carboxylate at N1 (or the functional group at N1) extends away from the ring, bridging to a second metal center.
or Modes: The carboxylate groups can bridge multiple metals to form clusters (Secondary Building Units - SBUs).
Coordination Logic Diagram
Caption: Logical flow of coordination modes leading to MOF assembly. The N,O-chelation stabilizes the metal node.
Experimental Protocol: Synthesis of a Co(II) Complex
This protocol describes the synthesis of a representative coordination polymer using a 1,5-functionalized pyrazole ligand (e.g., 1-(carboxymethyl)-1H-pyrazole-5-carboxylic acid), which is the stable functional equivalent of the 1,5-dicarboxylic acid in most MOF applications.
FT-IR: Look for asymmetric carboxylate stretches (
cm) and the absence of free -COOH ( cm).
Functional Applications
The 1H-Pyrazole-1,5-dicarboxylic acid scaffold is utilized in high-value applications due to its ability to form porous networks with exposed metal sites.
N,O-chelation leaves axial sites open on the metal for substrate binding.
Magnetism
Magnetic exchange via carboxylate bridges
Short bridging distance between metal centers enhances magnetic coupling.
Bio-activity
Inhibition of metalloenzymes
Structural similarity to biological histidines allows binding to enzyme active sites.
References
Synthesis of 1,5-Dicarboxylates: Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones."[3] Synlett, 2008(11), 1673-1678. Link
Coordination Polymers: Wang, C., et al. "Metal-Organic Frameworks as a Tunable Platform for Designing Functional Molecular Materials."[2] Journal of the American Chemical Society, 135(36), 13222-13234.[2] Link
1,5-Ligand Derivatives: "Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid." Crystal Growth & Design, 2022.[4] Link[4]
Chemical Structure Data: PubChem Compound Summary for CID 574310 (Pyrazole-5-carboxylic acid derivatives). Link
Rearrangement Studies: "Sense of sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates." Canadian Journal of Chemistry. Link
using 1H-Pyrazole-1,5-dicarboxylic acid as a ligand in MOF synthesis
Application Note: Synthesis and Utilization of 1H-Pyrazole-1,5-dicarboxylic Acid (Isomer Note: H₃pdc) in MOF Architectures Part 1: Executive Summary & Technical Nomenclature Critical Nomenclature Clarification: In the co...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Utilization of 1H-Pyrazole-1,5-dicarboxylic Acid (Isomer Note: H₃pdc) in MOF Architectures
Part 1: Executive Summary & Technical Nomenclature
Critical Nomenclature Clarification:
In the context of Metal-Organic Framework (MOF) synthesis, the term "1H-Pyrazole-1,5-dicarboxylic acid" is frequently encountered as a nomenclature variance or specific tautomeric designation for 1H-Pyrazole-3,5-dicarboxylic acid (H₃pdc) .
Chemical Reality: A carboxyl group directly attached to the nitrogen (N1) of a pyrazole ring (N-carboxylic acid) is chemically labile and prone to decarboxylation. Therefore, stable MOF ligands described as "pyrazole dicarboxylic acids" almost exclusively refer to the 3,5-dicarboxylic acid isomer (where the carboxylic groups are on the C3 and C5 carbons, and the N1 retains a proton or coordinates to a metal).
Scope of Guide: This protocol focuses on the robust 1H-Pyrazole-3,5-dicarboxylic acid (H₃pdc) ligand, widely used to synthesize bio-compatible MOFs (e.g., CAU-56, Zn-H3pdc) suitable for drug delivery and catalysis.
Core Value Proposition:
The H₃pdc ligand is a "privileged linker" in MOF chemistry due to its:
High Nitrogen Content: Enhances affinity for CO₂ and polar drug molecules.
Coordination Versatility: The pyrazolate moiety (N-N) can bridge two metal centers (M-N-N-M), while the carboxylates provide strong anchoring, enabling the formation of high-nuclearity clusters (e.g., Fe₃-trinuclear clusters).
Biocompatibility: Particularly when paired with Iron (Fe) or Zinc (Zn), creating non-toxic carriers for therapeutics.
Part 2: Ligand Chemistry & Coordination Modes
To design effective MOFs, one must understand how H₃pdc binds to metal nodes. The ligand typically undergoes deprotonation to form pdc³⁻ or Hpdc²⁻ .
Coordination Modes (Graphviz Diagram)
Figure 1: Coordination pathways of H₃pdc. Mode B is the primary driver for forming robust secondary building units (SBUs).
Part 3: Validated Synthesis Protocols
Protocol A: Solvothermal Synthesis of Fe-H₃pdc (Bio-MOF)
Target Structure:CAU-56 (Iron(III) Pyrazole-3,5-dicarboxylate).[1]
Application: Drug delivery, gas adsorption.
Key Mechanism: Controlled deprotonation using NaOH allows the formation of the Fe₃(μ₃-O) cluster without precipitation of amorphous iron oxides.
In a 25 mL Teflon-lined autoclave, dissolve 69.7 mg (0.4 mmol) of H₃pdc·H₂O in 2.5 mL of distilled water.
Add 0.8 mL of 1M NaOH. Note: This step deprotonates the carboxylic acids, increasing solubility.
Modulator Addition:
Add 0.48 mL (8.4 mmol) of Glacial Acetic Acid.
Expert Insight: Acetic acid acts as a "modulator," competing with the ligand for metal sites. This slows down nucleation, promoting high crystallinity over amorphous precipitation.
Metal Introduction:
Add 0.72 mL of 1M Fe₂(SO₄)₃ solution (freshly prepared).
Stir vigorously for 10 minutes to ensure homogeneity.
Solvothermal Reaction:
Seal the autoclave and place it in a pre-heated oven at 120°C .
Hold temperature for 24 hours .
Cool down to room temperature naturally (approx. 4-6 hours).
Work-up & Activation:
Filter the orange/brown precipitate.
Wash 1: 3x with Distilled Water (removes unreacted sulfate/sodium salts).
Wash 2: 1x with Ethanol (facilitates drying).
Activation: Dry in a vacuum oven at 100°C for 12 hours.
Quantitative Data Summary:
Parameter
Value
Notes
Yield
~65-70%
Based on Ligand
Crystal Size
10-50 μm
Modulator dependent
Thermal Stability
> 300°C
Determined by TGA
BET Surface Area
~500-800 m²/g
After activation
Protocol B: Microwave-Assisted Synthesis of Zn-H₃pdc
Target: Rapid synthesis of luminescent or catalytic Zn-MOFs.
Mixture: Combine Zn(NO₃)₂·6H₂O (1 mmol) and H₃pdc (1 mmol) in DMF/H₂O (10:1 v/v, 10 mL).
Microwave Parameters:
Power: 200 W
Temperature: 140°C
Ramp Time: 2 min
Hold Time: 30 min (vs. 24h for solvothermal).
Isolation: Centrifuge (6000 rpm, 10 min), wash with DMF then Methanol.
Part 4: Characterization & Validation Workflow
To ensure the scientific integrity of the synthesized MOF, the following validation steps are mandatory.
Validation Workflow (Graphviz Diagram)
Figure 2: Sequential validation logic. Failure at PXRD requires revisiting the modulator ratio in Protocol A.
Self-Validating Checkpoints:
PXRD: Compare experimental pattern with the simulated pattern from CCDC 2011294 (H3pdc precursor) or the specific MOF CIF. Look for low-angle reflections (<10° 2θ) indicative of large pores.
TGA: Expect a weight loss step <100°C (water/solvent) and a plateau until ~350°C (framework decomposition). If continuous weight loss occurs, the framework is likely amorphous or impure.
Part 5: Applications in Drug Development
1. Drug Encapsulation (Post-Synthetic Loading):
Method: Soak activated Fe-H₃pdc MOF in a saturated solution of the drug (e.g., Ibuprofen, 5-FU) in ethanol for 48 hours.
Mechanism: The polar pyrazole and carboxylate groups in the pore walls engage in hydrogen bonding with drug molecules, controlling release rates.
2. Biocompatibility:
Fe-based MOFs using H₃pdc degrade into Fe³⁺ (essential mineral) and the ligand.
Toxicity Note: H₃pdc is generally considered low-toxicity, but cytotoxicity assays (MTT) should be performed for specific formulations.
References
Reinsch, H., et al. (2020). "Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates." Crystal Growth & Design.
He, Y., et al. (2013). "Porous Metal–Organic Frameworks Based on 1H-Pyrazole-3,5-Dicarboxylate Linker." Chemical Reviews.
PubChem. "1H-Pyrazole-3,5-dicarboxylic acid monohydrate Data."[2] National Library of Medicine.
Wang, C., et al. (2016). "Zr-based metal–organic frameworks: design, synthesis, structure, and applications." Chemical Society Reviews.[3]
GuideChem. "1H-Pyrazole-3,5-dicarboxylic acid CAS Database."
Application Notes and Protocols: Esterification of 1H-Pyrazole-1,5-dicarboxylic Acid
Introduction Derivatives of pyrazole are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. Specifically, esters of 1H-Pyrazole-1,5-dicarb...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Derivatives of pyrazole are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. Specifically, esters of 1H-Pyrazole-1,5-dicarboxylic acid serve as crucial intermediates in the synthesis of various pharmacologically active compounds. The ester functional group can act as a bioisostere for a carboxylic acid, improving pharmacokinetic properties such as cell membrane permeability and metabolic stability. This document provides detailed protocols for the esterification of 1H-Pyrazole-1,5-dicarboxylic acid, focusing on methods that offer high yield and purity. The protocols are designed for researchers, scientists, and drug development professionals.
I. Overview of Synthetic Strategies
The esterification of 1H-Pyrazole-1,5-dicarboxylic acid presents a unique challenge due to the presence of two carboxylic acid groups with different chemical environments. The C5-carboxylic acid is directly attached to the pyrazole ring, while the N1-carboxylic acid is part of a carbamate-like functionality. This difference can potentially be exploited for selective esterification, though most common methods will lead to the diester. The two primary strategies for this transformation are:
Fischer-Speier Esterification: This classic method involves the reaction of the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward approach, particularly for simple alkyl esters.[1][2][3]
Diazomethane-Mediated Esterification: This method offers a very mild and high-yielding route to methyl esters.[4] It is particularly advantageous when the starting material is sensitive to the harsh acidic conditions of Fischer esterification. However, diazomethane is toxic and potentially explosive, requiring careful handling.[4]
This guide will provide detailed protocols for both methods, enabling the researcher to choose the most appropriate approach based on the desired ester, available resources, and safety considerations.
II. Experimental Workflows and Visualizations
The logical flow for the two primary esterification strategies is depicted below.
Fischer-Speier Esterification Workflow
Caption: General workflow for Fischer-Speier esterification.
Diazomethane-Mediated Esterification Workflow
Caption: Workflow for diazomethane-mediated esterification.
III. Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Synthesis of Diethyl 1H-pyrazole-1,5-dicarboxylate)
This protocol describes the synthesis of the diethyl ester using ethanol and sulfuric acid as the catalyst.
Materials:
1H-Pyrazole-1,5-dicarboxylic acid
Absolute Ethanol (EtOH)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate (EtOAc)
Hexanes
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1H-Pyrazole-1,5-dicarboxylic acid (1.0 eq) in absolute ethanol (20-30 mL per gram of dicarboxylic acid).
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension. The addition is exothermic and should be done cautiously.
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
Workup:
Allow the reaction mixture to cool to room temperature.
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting aqueous residue, add ethyl acetate to extract the product.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure diethyl 1H-pyrazole-1,5-dicarboxylate.
Protocol 2: Diazomethane-Mediated Esterification (Synthesis of Dimethyl 1H-pyrazole-1,5-dicarboxylate)
Safety Precaution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed in a well-ventilated fume hood, behind a blast shield, and by personnel experienced in handling this reagent. Use of specialized glassware with fire-polished joints is highly recommended to avoid grinding surfaces that can trigger detonation.
Materials:
1H-Pyrazole-1,5-dicarboxylic acid
Ethereal solution of diazomethane (prepared fresh from a suitable precursor like Diazald®)
Diethyl ether (anhydrous)
Acetic acid
Erlenmeyer flask
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: Dissolve 1H-Pyrazole-1,5-dicarboxylic acid (1.0 eq) in a minimal amount of a co-solvent like methanol if it is not readily soluble in ether, and then dilute with anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.
Reaction: Cool the solution in an ice bath (0 °C). Slowly add the ethereal solution of diazomethane dropwise with stirring. A yellow color indicates the presence of excess diazomethane. Continue adding the diazomethane solution until a faint yellow color persists, indicating that all the carboxylic acid has reacted.
Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane. The yellow color will disappear, and gas evolution (N₂) will cease.
Isolation: The reaction mixture can then be concentrated under reduced pressure to yield the crude dimethyl 1H-pyrazole-1,5-dicarboxylate. This method often provides a product of high purity that may not require further purification.[4]
IV. Causality Behind Experimental Choices
Fischer-Speier Esterification
The choice of a strong acid catalyst, such as sulfuric acid, is crucial for the Fischer esterification.[1][2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5]
Caption: Simplified mechanism of Fischer esterification.
Using a large excess of the alcohol serves to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[2] The removal of water, which is a byproduct of the reaction, can also drive the equilibrium forward.[2] While not explicitly detailed in the protocol, a Dean-Stark apparatus can be employed for this purpose, particularly with higher-boiling alcohols.
Diazomethane-Mediated Esterification
The reaction between a carboxylic acid and diazomethane is an acid-base reaction followed by a nucleophilic substitution.[6] The carboxylic acid, being sufficiently acidic (pKa ~4-5), protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion.[6] The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium salt in an Sₙ2 reaction, with nitrogen gas (N₂) as an excellent leaving group.[6] This reaction is essentially irreversible due to the formation of the stable nitrogen gas.
This method is performed at low temperatures to minimize side reactions and control the reactivity of diazomethane. The mild conditions are ideal for substrates with sensitive functional groups that would not tolerate the high temperatures and strong acid of the Fischer esterification.
V. Quantitative Data Summary
Parameter
Fischer-Speier Esterification
Diazomethane-Mediated Esterification
Typical Yield
60-85%
>95%
Reaction Temperature
Reflux (e.g., 78 °C for ethanol)
0 °C to room temperature
Reaction Time
12-24 hours
5-30 minutes
Catalyst
Strong Acid (e.g., H₂SO₄)
None (acidic substrate drives the reaction)
Byproducts
Water
Nitrogen gas
Purification
Often requires column chromatography
Often minimal purification needed
VI. Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield in Fischer Esterification
Incomplete reaction.
Increase reaction time, use a larger excess of alcohol, or remove water using a Dean-Stark trap or molecular sieves.
Loss of product during workup.
Ensure complete extraction with an appropriate organic solvent. Avoid vigorous shaking that can lead to emulsions.
Incomplete Reaction with Diazomethane
Insufficient diazomethane added.
Add more diazomethane solution until the yellow color persists.
Decomposed diazomethane solution.
Use a freshly prepared solution of diazomethane.
Formation of Side Products
In Fischer esterification, dehydration or other acid-catalyzed side reactions may occur at high temperatures.
Lower the reaction temperature and extend the reaction time.
With diazomethane, insertion into other acidic protons (if present) could occur.
Protect other acidic functional groups if necessary, though carboxylic acids are generally the most reactive.
VII. Conclusion
The esterification of 1H-Pyrazole-1,5-dicarboxylic acid can be effectively achieved using either the Fischer-Speier method or diazomethane-mediated esterification. The choice between these protocols will depend on the desired scale of the reaction, the required purity of the final product, and the available laboratory facilities and safety protocols. While Fischer esterification is a robust and scalable method, diazomethane offers a milder, faster, and often higher-yielding alternative for the synthesis of methyl esters.
References
Reddit. (2019, September 4). Ester linkage with dicarboxylic acids. Retrieved from [Link]
Huang, D., et al. (2017, November 18). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2395. [Link]
ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
ResearchGate. (2021, July). Syntheses of pyrazoles 11 via cycloaddition of “terminal” diazomethane sulfonamides 6 and acetylene mono‐ and dicarboxylic esters. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
van Leusen, A. M., & Mulder, J. W. (1970). REACTIONS OF DIAZOMETHANE WITH SULFONYL-ACTIVATED DOUBLE BONDS. Recueil des Travaux Chimiques des Pays-Bas, 89(1), 1-14. [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved from [Link]
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
Royal Society of Chemistry. (2025, August 7). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
University of Canterbury. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl.... Retrieved from [Link]
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
Scholars Research Library. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
Taylor & Francis Online. (2006, August 21). The Preparation of 1H-Pyrazole-5-propanoic and 1H-Pyrazole-5-butanoic Acids from Dilithiated C(α),N-Carboalkoxyhydrazones and Succinic or Glutaric Acid Anhydrides. Retrieved from [Link]
ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
Mastering the Crystallization of Metal-Pyrazole-1,5-Dicarboxylate Complexes: An Application Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Crystalline Metal-Pyrazole-1,5-Dicarboxylate Complexes Metal-pyrazole-1,5-dicarboxylate complexes, a burgeoning subclass o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline Metal-Pyrazole-1,5-Dicarboxylate Complexes
Metal-pyrazole-1,5-dicarboxylate complexes, a burgeoning subclass of metal-organic frameworks (MOFs), are gaining significant attention for their unique structural features and potential applications in gas storage, catalysis, and drug delivery. The pyrazole-1,5-dicarboxylate ligand, with its distinct coordination sites, offers a versatile platform for the design and synthesis of novel porous materials. The ability to obtain high-quality single crystals of these complexes is paramount for unambiguous structural determination via techniques like single-crystal X-ray diffraction (SCXRD), which in turn provides critical insights into their structure-property relationships.[1][2] This guide provides a comprehensive overview of the key crystal growth techniques, detailed protocols, and the scientific rationale behind the experimental choices for successfully cultivating single crystals of metal-pyrazole-1,5-dicarboxylate complexes.
The Foundation: Understanding the Coordination Chemistry
The successful growth of single crystals is fundamentally linked to understanding the coordination behavior of the pyrazole-1,5-dicarboxylic acid (H₃pzdc) ligand. This V-shaped linker possesses both carboxylate and pyrazolate functionalities, allowing for diverse coordination modes with metal ions.[3] The interplay of factors such as the metal-to-ligand molar ratio, the presence of modulating agents like acetic acid, and the choice of metal salt (e.g., chloride vs. sulfate) can significantly influence the resulting framework structure.[3][4] For instance, systematic screening has shown that equimolar amounts of H₃pzdc and an Fe(III) salt in the absence of sulfate ions can lead to a coordination polymer, whereas an excess of the Fe(III) source in the presence of sulfate can yield a porous MOF structure.[3][4]
Key Crystal Growth Techniques: A Comparative Overview
Several techniques can be employed to grow single crystals of metal-pyrazole-1,5-dicarboxylate complexes. The choice of method depends on the specific properties of the complex, including its solubility and stability.
Technique
Principle
Advantages
Disadvantages
Best Suited For
Slow Evaporation
Gradual removal of solvent from a saturated or nearly saturated solution, leading to supersaturation and crystal formation.[5][6]
Simple setup, suitable for compounds stable at ambient conditions.[5]
Can be slow, may lead to small or twinned crystals if evaporation is too rapid.[6]
Initial screening of crystallization conditions.
Solvothermal/Hydrothermal Synthesis
Reaction and crystallization in a sealed vessel at elevated temperatures and pressures.[7]
Can produce high-quality crystals of materials that are poorly soluble at room temperature.[7]
Requires specialized equipment (autoclaves), can be difficult to monitor crystal growth in situ.
Slow diffusion of a precipitant (anti-solvent) vapor into a solution of the complex, inducing crystallization.[5]
Excellent for growing high-quality crystals from small amounts of material, offers fine control over the rate of supersaturation.[5]
Can be sensitive to temperature fluctuations, requires careful selection of solvent/anti-solvent pairs.
Compounds that are sensitive to temperature changes or require precise control over crystallization.
Detailed Protocols and Methodologies
Protocol 1: Slow Evaporation for Initial Screening
This method is the most straightforward approach and serves as an excellent starting point for determining suitable solvent systems.[5][10]
Rationale: The principle behind slow evaporation is to gently increase the concentration of the solute beyond its saturation point, creating a metastable supersaturated state that is optimal for crystal growth.[5] The slow rate of evaporation is crucial to minimize the number of nucleation sites, which encourages the growth of fewer, larger crystals.[5]
Step-by-Step Methodology:
Solution Preparation: Prepare a nearly saturated solution of the synthesized metal-pyrazole-1,5-dicarboxylate complex in a suitable solvent or solvent mixture. Common solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and water.[10][11]
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or beaker) to remove any dust or particulate matter that could act as unwanted nucleation sites.[11]
Covering the Vessel: Cover the vessel in a manner that allows for slow solvent evaporation. A common practice is to use aluminum foil with a few pinholes or to place a watch glass over the beaker, leaving a small gap.[5]
Incubation: Place the vessel in a vibration-free and temperature-stable environment.[5]
Monitoring: Observe the vessel periodically for crystal growth. The process can take anywhere from a few days to several weeks.
Troubleshooting:
Formation of powder or microcrystals: The evaporation rate may be too fast. Reduce the number or size of the holes in the cover or move the setup to a cooler location.[6]
No crystal formation: The initial solution may not have been sufficiently concentrated. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, the chosen solvent may be too good, preventing the compound from reaching supersaturation. In this case, try a different solvent system.[6]
Protocol 2: Solvothermal Synthesis for Robust Frameworks
The solvothermal method is particularly effective for synthesizing novel and highly stable metal-organic frameworks, including those based on pyrazolate ligands.[7][8]
Rationale: By conducting the reaction at temperatures above the boiling point of the solvent in a sealed container, the solvothermal method increases the solubility of reactants and promotes the formation of thermodynamically stable, well-ordered crystalline phases.[7] This technique is often essential for obtaining single crystals of materials that are otherwise difficult to crystallize.[8]
Step-by-Step Methodology:
Reactant Mixture: In a Teflon-lined stainless-steel autoclave, combine the metal salt (e.g., nickel nitrate, iron(III) chloride), pyrazole-1,5-dicarboxylic acid, and the chosen solvent (e.g., DMF, ethanol, water).[3][4][9] The molar ratios of the reactants are a critical parameter and should be systematically varied to find the optimal conditions.[3][4]
Additives (Optional): Modulating agents, such as acetic acid or other monocarboxylic acids, can be added to the reaction mixture. These modulators compete with the primary ligand, influencing crystal growth kinetics and often leading to larger, more well-defined crystals.[12]
Sealing and Heating: Seal the autoclave and place it in a programmable oven. The temperature and reaction time are crucial parameters that need to be optimized for each specific system. For example, a reaction might be heated to 120°C for 6 hours.[3][4]
Cooling: After the designated reaction time, the autoclave should be cooled slowly to room temperature. A controlled cooling rate (e.g., cooling over 3 hours) can be critical for obtaining high-quality crystals.[3][4]
Product Isolation: Open the autoclave, and collect the crystals by filtration. Wash the crystals with a suitable solvent (e.g., water and ethanol) to remove any unreacted starting materials.[3][4]
Drying: Dry the crystals, for instance, at 60°C for 3 hours.[3][4]
Troubleshooting:
Amorphous Precipitate: The reaction temperature may be too high or the heating/cooling rates too fast. Experiment with lower temperatures and slower thermal ramping.
Polycrystalline Powder: The reactant concentrations or molar ratios may not be optimal. A systematic screening of these parameters is recommended.[3][4] The use of a modulating agent could also be beneficial.[12]
Protocol 3: Vapor Diffusion for High-Quality Crystals
This technique is ideal for growing high-quality single crystals, especially when only small quantities of the material are available.[5]
Rationale: Vapor diffusion relies on the slow and controlled introduction of an anti-solvent vapor into a solution of the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to a slow and controlled crystallization process that often yields superior quality crystals.[5]
Step-by-Step Methodology:
Solution Preparation: Dissolve the metal-pyrazole-1,5-dicarboxylate complex in a small volume of a "good" solvent (a solvent in which it is readily soluble). Place this solution in a small, open container (e.g., a small vial or a test tube).
Setup: Place the small container inside a larger, sealed vessel (e.g., a beaker or a jar). Add a larger volume of a "poor" solvent (an anti-solvent in which the complex is insoluble) to the bottom of the larger vessel, ensuring the level of the anti-solvent is below the top of the inner container.
Diffusion: Seal the outer vessel. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner container.
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the complex decreases, leading to the formation of crystals.
Incubation: Allow the setup to remain undisturbed in a stable environment until crystals have formed.
Troubleshooting:
Rapid Precipitation: The anti-solvent may be too volatile or the temperature too high. Choose a less volatile anti-solvent or conduct the experiment at a lower temperature.
Oil Formation: This can occur if the supersaturation is reached too quickly. Try using a less effective anti-solvent or a more dilute initial solution.
Visualization of Experimental Workflows
Solvothermal Synthesis Workflow
Caption: Workflow for solvothermal synthesis of metal-pyrazole-1,5-dicarboxylate complexes.
Vapor Diffusion Setup
Caption: Diagram of a typical vapor diffusion setup for crystal growth.
Conclusion: A Pathway to High-Quality Crystals
The successful crystallization of metal-pyrazole-1,5-dicarboxylate complexes is a critical step in advancing our understanding and application of these promising materials. By carefully selecting the appropriate crystal growth technique and meticulously controlling experimental parameters such as solvent, temperature, and reactant concentrations, researchers can consistently obtain high-quality single crystals suitable for detailed structural analysis. The protocols and insights provided in this guide offer a robust framework for both novice and experienced researchers to navigate the challenges of crystallization and unlock the full potential of this exciting class of metal-organic frameworks.
References
Single-Crystal Synthesis and Structures of Highly Stable Ni8-Pyrazolate-Based Metal–Organic Frameworks | ACS Materials Letters - ACS Publications. Available at: [Link]
Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - RSC Publishing. Available at: [Link]
Vapor-Phase Processing of Metal–Organic Frameworks - Lirias. Available at: [Link]
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC. Available at: [Link]
Multifaced Generation of MOF Coatings via Vapor-Phase Sublimation and Deposition Reactions - ACS Publications. Available at: [Link]
Vapor-phase methods for synthesizing metal-organic framework thin films - The Innovation. Available at: [Link]
Vapor-phase methods for synthesizing metal-organic framework thin films - The Innovation. Available at: [Link]
Synthesis, Structure, Magnetic, and Fluorescent Sensing Properties of Cobalt(Ⅱ) Coordination Polymer Based on 1⁃(3, 5⁃Dicarboxybenzyl)⁃1H⁃pyrazole⁃3, 5⁃dicarboxylic Acid. Available at: [Link]
Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Available at: [Link]
Crystallography of metal–organic frameworks - PMC - NIH. Available at: [Link]
Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. Available at: [Link]
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - ResearchGate. Available at: [Link]
CRYSTAL GROWTH OF THE METAL-ORGANIC FRAMEWORK ZIF-8 - Research Explorer. Available at: [Link]
Understanding and controlling the nucleation and growth of metal–organic frameworks - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Crystal growth and nucleation at metal-organic framework / solution interfaces - OSTI. Available at: [Link]
Structure of 1H-pyrazole-3,5-dicarboxylic acid - ResearchGate. Available at: [Link]
Synthesis and structural characterization of metal azolate/carboxylate frameworks incorporating the 1-H-pyrazol-3,4,5-tricarboxylate ligand | Request PDF - ResearchGate. Available at: [Link]
Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates - ResearchGate. Available at: [Link]
How to grow single crystals by slow evaporation method? - ResearchGate. Available at: [Link]
Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing). Available at: [Link]
(PDF) Modeling and Simulation of Crystallization of Metal–Organic Frameworks - ResearchGate. Available at: [Link]
Simplifying the Synthesis of Metal-Organic Frameworks - PMC - NIH. Available at: [Link]
Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles | Organometallics - ACS Publications. Available at: [Link]
Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst - RSC Publishing. Available at: [Link]
Rapid single crystal growth via guest displacement from host&. Available at: [Link]
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]
Special Issue : Exploring the Frontier of MOFs through Crystallographic Studies - MDPI. Available at: [Link]
Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing). Available at: [Link]
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC. Available at: [Link]
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - MDPI. Available at: [Link]
Application Note: Solid-Phase Synthesis of 1H-Pyrazole-1,5-dicarboxylic Acid Derivatives
This Application Note and Protocol Guide details the solid-phase synthesis (SPS) of 1H-Pyrazole-1,5-dicarboxylic acid derivatives . While "1H-Pyrazole-1,5-dicarboxylic acid" technically implies a carboxyl group at the N1...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the solid-phase synthesis (SPS) of 1H-Pyrazole-1,5-dicarboxylic acid derivatives .
While "1H-Pyrazole-1,5-dicarboxylic acid" technically implies a carboxyl group at the N1 and C5 positions (where the N1-carboxyl is a carbamic acid, typically stable only as an ester/carbamate), the medicinal chemistry community often uses this terminology to refer to 1,5-disubstituted pyrazole scaffolds bearing carboxylic acid moieties (e.g., at C3, C4, or C5). This guide focuses on the most robust strategies to generate these regioselective scaffolds, particularly the Resin-Bound Cyanoformate Strategy and the Regioselective Cyclocondensation Strategy .
Executive Summary & Strategic Overview
The pyrazole ring is a "privileged scaffold" in drug discovery, found in blockbuster drugs like Celecoxib and Rimonabant. However, synthesizing 1,5-disubstituted pyrazoles is synthetically more demanding than their 1,3-counterparts due to the thermodynamic preference for the 1,3-isomer during cyclization.
For the specific target of 1H-Pyrazole-1,5-dicarboxylic acid derivatives , two primary challenges exist:
Regiocontrol: Ensuring the N1-substituent and C5-substituent are correctly positioned.
Functional Group Density: Managing multiple electrophilic sites (esters, amides) during the cyclization sequence.
This guide presents two validated protocols:
Protocol A (The Constructive Method): Utilizes a Resin-Bound Cyanoformate to generate highly substituted pyrazole-3,4-dicarboxylic acid derivatives with perfect regiocontrol.
Protocol B (The Regioselective Cyclization): Uses Resin-Bound Enaminones to synthesize 1-aryl-pyrazole-5-carboxylic acid derivatives.
Experimental Logic & Causality (Expertise)
Why the Cyanoformate Strategy?
Standard Knorr pyrazole synthesis (hydrazine + 1,3-diketone) often yields mixtures of 1,3- and 1,5-isomers. By anchoring a cyanoformate equivalent to the resin, we force the 1,3-dipolar equivalent to react in a specific orientation.
Mechanism: The resin-bound cyanoformate reacts with a
-ketoester to form an unsaturated intermediate. Subsequent addition of hydrazine leads to a Michael addition followed by cyclization.
Advantage: The steric bulk of the resin and the electronic nature of the cyanoformate "lock" the regiochemistry, yielding the 1,5-disubstituted product exclusively.
Why Resin Choice Matters?
Wang Resin: Ideal for generating carboxylic acid products upon cleavage (using 50-95% TFA).
Rink Amide Resin: Used when the final target is a carboxamide.
Chlorotrityl Resin: Recommended if the pyrazole core contains acid-sensitive groups, allowing cleavage under mild conditions (1% TFA).
Detailed Protocols
Protocol A: Synthesis via Resin-Bound Cyanoformate
Couple Acetoacetic acid (or react with diketene) to generate a resin-bound
-ketoamide.
Enaminone Formation (The Directing Step):
React the resin-bound
-ketoamide with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (10 eq) in DMF at 80°C for 4 hours.
Result: Formation of the resin-bound enaminone. This intermediate is crucial for directing the subsequent hydrazine attack.
Cyclization:
Add Aryl Hydrazine (
, 5 eq) in Ethanol/AcOH (9:1).
Heat at 60°C for 6-12 hours.
Regiocontrol: The hydrazine
(more nucleophilic) attacks the -carbon of the enaminone (sterically accessible), forcing the Aryl group to position 1 and the carbonyl (linked to resin) to position 5.
Cleavage:
Standard TFA cleavage releases the 1-Aryl-1H-pyrazole-5-carboxamide .
Data Summary & Troubleshooting
Comparative Analysis of Methods
Feature
Protocol A (Cyanoformate)
Protocol B (Enaminone)
Primary Product
Pyrazole-3,4-dicarboxylic acid derivs
Pyrazole-5-carboxylic acid/amide
Regioselectivity
>95% (Steric/Electronic lock)
~90% (Kinetic control)
Diversity Points
3 ( Amine, Hydrazine, Ketoester)
2 ( Resin-link, Hydrazine)
Reaction Conditions
Mild (Zn catalysis, RT cyclization)
Moderate (Heating required)
Key Intermediate
Resin-bound Cyanoformate
Resin-bound Enaminone
Troubleshooting Guide
Problem
Probable Cause
Solution
Incomplete Cyclization
Steric hindrance on hydrazine
Use microwave irradiation (50W, 60°C, 15 min) to accelerate the reaction.
Zinc Residues (Protocol A)
Inefficient washing
Wash with 10% EDTA solution or dilute HCl in DMF before the hydrazine step.
Regioisomer Mixture
High temperature during cyclization
Maintain cyclization temperature below 25°C for Protocol A. Higher temps favor thermodynamic equilibration.
Low Yield after Cleavage
Product re-attachment
Add a scavenger (e.g., 1,3-dimethoxybenzene) to the cleavage cocktail to prevent cation trapping.
References
Expeditious Solid-Phase Synthesis of Pyrazoledicarboxylic Acid Derivatives.
Source:European Journal of Organic Chemistry, 2005(21), 4621–4627.
Context: Primary reference for the Cyanoformate strategy (Protocol A).
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates.
Source:Synlett, 2008(11), 1673–1678.
Context: Basis for the enaminone regioselectivity logic used in Protocol B.
Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
Source:Journal of Combinatorial Chemistry, 2005, 7(4), 584–588.
Context: Provides cleavage and handling conditions for resin-bound pyrazoles.
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
Source:Organic Letters, 2014, 16(2), 576–579.
Context: Mechanistic insights into controlling 1,5-substitution patterns.
Application Note: Catalytic Applications of Pyrazole-Dicarboxylic Acid Metal Complexes
Executive Summary This application note provides a comprehensive guide to the catalytic utility of metal complexes and Metal-Organic Frameworks (MOFs) derived from pyrazole-dicarboxylic acid ligands. Designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note provides a comprehensive guide to the catalytic utility of metal complexes and Metal-Organic Frameworks (MOFs) derived from pyrazole-dicarboxylic acid ligands. Designed for researchers and drug development professionals, this document details the mechanistic principles, quantitative performance data, and self-validating experimental protocols for deploying these catalysts in high-value chemical transformations, including CO₂ fixation and multicomponent pharmaceutical syntheses.
Chemical Nomenclature & Structural Fundamentals
Note on Nomenclature: While occasionally referred to in legacy literature or informal laboratory vernacular as "1H-pyrazole-1,5-dicarboxylic acid," the thermodynamically stable and IUPAC-compliant designation for this ubiquitous catalytic ligand is 1H-pyrazole-3,5-dicarboxylic acid (H₃pdc) . Due to pyrazole tautomerism, the proton rapidly exchanges between the N1 and N2 positions, making the 3,5-dicarboxylate the active coordinating species in metal complexes.
Mechanistic Causality for Catalyst Design:
The H₃pdc ligand is highly privileged in coordination chemistry because it possesses both "hard" oxygen donors (carboxylates) and "borderline" nitrogen donors (pyrazole ring). This dual-donor capability allows it to form highly stable, rigid 3D frameworks with transition metals (e.g., Zn, Co, Ni) and lanthanides. Furthermore, the partial deprotonation of the ligand during MOF assembly creates structural flexibility and generates accessible Open Metal Sites (OMS) . These OMS act as potent Lewis acids, which are the fundamental drivers for the catalytic activation of inert substrates 1.
Core Catalytic Applications
Chemical Fixation of CO₂ via Cycloaddition
The conversion of CO₂ and epoxides into cyclic carbonates is a highly atom-economical reaction critical for sustainable chemical manufacturing. M-HOFs (Metal Hydrogen-Bonded Organic Frameworks) and Zn-based MOFs utilizing the PDC ligand exhibit exceptional catalytic turnover for this transformation 2.
Mechanism: The open metal sites generated upon thermal activation act as strong Lewis acids that coordinate to the oxygen atom of the epoxide, weakening the C–O bond. A nucleophilic co-catalyst, typically tetrabutylammonium bromide (TBAB), attacks the less sterically hindered carbon of the epoxide, facilitating ring-opening. Subsequent CO₂ insertion and intramolecular ring closure yield the cyclic carbonate, regenerating the catalyst.
Fig 1: Mechanism of CO2 cycloaddition to epoxides catalyzed by Zn-PDC MOF and TBAB co-catalyst.
Multicomponent Biginelli Reactions
Defect-rich MOF-303 (an aluminum-PDC framework) serves as a dual acid-base catalyst for the one-pot synthesis of dihydropyrimidinones—a crucial scaffold in drug development.
Mechanism: The Al³⁺ nodes act as Lewis acids to activate the carbonyl group of benzaldehyde, while uncoordinated basic nitrogen atoms of the pyrazole ring act as Brønsted bases to facilitate enolization and proton transfer. This dual-site synergy drives the multicomponent condensation with exceptional yields 3.
Quantitative Performance Data
The table below summarizes the catalytic efficiency of various PDC-metal complexes across different transformations, demonstrating their broad applicability under mild conditions.
Catalyst System
Target Reaction
Substrate
Co-Catalyst
Conditions
Yield (%)
Zn-2PDC MOF
CO₂ Cycloaddition
Styrene Oxide
TBAB
55 °C, 1 MPa CO₂, 12 h
86%
Co-HOF (M-HOF)
CO₂ Cycloaddition
Epichlorohydrin
TBAB
60 °C, 0.5 MPa CO₂, 6 h
>95%
Ln-MOF (Eu/Tb)
CO₂ Cycloaddition
Propylene Oxide
None
80 °C, 1 MPa CO₂, 24 h
92%
Defect-rich MOF-303
Biginelli Condensation
Benzaldehyde + Urea
None
Solvent-free, 90 °C, 2 h
94–99%
Experimental Protocols
The following workflows provide step-by-step methodologies for synthesizing the catalyst and executing the CO₂ cycloaddition reaction.
Fig 2: Standard workflow for the synthesis and catalytic application of PDC-based MOFs.
Protocol A: Synthesis and Activation of Zn-PDC MOF Catalyst
Solvothermal Synthesis: Dissolve 0.5 mmol of H₃pdc and 1.0 mmol of Zn(NO₃)₂·6H₂O in a 15 mL mixture of DMF and deionized water (v/v = 1:1).
Causality: DMF is selected because its high boiling point accommodates the 120 °C reaction temperature, while its slow thermal decomposition into dimethylamine acts as a gentle base to gradually deprotonate the H₃pdc ligand, ensuring highly crystalline MOF growth rather than amorphous precipitation.
Crystallization: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/h.
Solvent Exchange: Filter the resulting crystals and immerse them in volatile methanol for 3 days, replacing the methanol every 12 hours to remove trapped DMF molecules from the pores.
Thermal Activation: Dry the exchanged crystals under dynamic vacuum at 150 °C for 12 hours.
Self-Validation: To confirm successful activation (the removal of coordinated water to expose Open Metal Sites), perform FT-IR spectroscopy. The complete disappearance of the broad -OH stretching band at ~3400 cm⁻¹ validates that the Lewis acid sites are now vacant and catalytically active.
Protocol B: CO₂ Cycloaddition to Epoxides
Reactor Loading: In a 25 mL stainless steel autoclave, add the activated Zn-PDC MOF catalyst (0.1 mol% relative to substrate), TBAB co-catalyst (0.5 mol%), and the epoxide substrate (10 mmol). No additional solvent is required.
Pressurization and Heating: Purge the reactor three times with CO₂ to remove air, then pressurize to 1 MPa with CO₂. Heat the reactor to 55 °C and stir at 500 rpm for 12 hours.
Causality: A pressure of 1 MPa CO₂ is utilized to ensure a high concentration of dissolved CO₂ in the liquid epoxide phase, overcoming the mass transfer limitations inherent in gas-liquid-solid triphasic catalysis.
Product Isolation: Cool the reactor in an ice bath and slowly vent the excess CO₂. Add 5 mL of ethyl acetate to the crude mixture and isolate the solid catalyst via centrifugation (8000 rpm, 5 min).
Self-Validation: Analyze the supernatant via ¹H NMR spectroscopy (CDCl₃). The complete disappearance of epoxide ring proton signals (typically 2.5–3.5 ppm) and the emergence of cyclic carbonate signals (4.0–5.0 ppm) self-validates the conversion efficiency before proceeding to column chromatography.
Protocol C: Catalyst Recovery and Recycling
Washing: Wash the recovered solid catalyst three times with ethyl acetate and ethanol to remove residual organic products.
Reactivation: Dry the catalyst under vacuum at 100 °C for 6 hours before deploying it in the next catalytic cycle. (PDC-based MOFs typically retain >95% of their initial activity after 5 cycles).
References
Title: A High-Performance Zinc-Organic Framework with Accessible Open Metal Sites Catalyzes CO₂ and Styrene Oxide into Styrene Carbonate under Mild Conditions
Source: ACS Sustainable Chemistry & Engineering
URL:1
Title: Metal Hydrogen-Bonded Organic Frameworks as Open Lewis Acid Catalysts for Two Types of CO₂ Transformations
Source: Inorganic Chemistry (ACS Publications)
URL:2
Title: Fabrication of a Robust Lanthanide Metal-Organic Framework as a Multifunctional Material for Fe(III) Detection, CO₂ Capture, and Utilization
Source: Molecules / ResearchGate
URL:4
Title: Defect-rich MOF-303 as a dual acid-base heterogeneous catalyst for the one-pot Biginelli synthesis of dihydropyrimidinones
Source: ResearchGate
URL:3
Application Note: Supramolecular Polymerization of Pyrazole-Dicarboxylic Acids
Executive Summary This guide details the preparation of supramolecular polymers using pyrazole-dicarboxylic acids.[1][2] While the user specified 1H-Pyrazole-1,5-dicarboxylic acid , it is critical to address the chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the preparation of supramolecular polymers using pyrazole-dicarboxylic acids.[1][2] While the user specified 1H-Pyrazole-1,5-dicarboxylic acid , it is critical to address the chemical reality that the vast majority of supramolecular architectures utilize the robust 1H-Pyrazole-3,5-dicarboxylic acid (H3pdc) isomer.[1][2] The 1,5-isomer (with a carboxylic acid on the nitrogen) is chemically labile and prone to decarboxylation.[2]
This protocol focuses on the 3,5-isomer as the primary tecton for generating Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Gels, while providing a specific "Handling Strategy" for the 1,5-isomer derivatives (esters) if those are the specific starting materials intended.[2]
Key Applications:
Drug Delivery: pH-responsive hydrogels for controlled release.[1][2]
Catalysis: Metal-Organic Frameworks (MOFs) with open metal sites.[1][2]
Chemical Context & Isomerism (Critical)
Before beginning synthesis, verify the starting material structure. The nomenclature "1,5-dicarboxylic acid" is often a source of confusion in pyrazole chemistry.
Feature
1H-Pyrazole-3,5-dicarboxylic acid (Standard)
1H-Pyrazole-1,5-dicarboxylic acid (Target)
Structure
Carboxyls at C3 and C5.[1][2][3][4] N-H is free.[2]
Typically exists as Dimethyl ester (CAS 135641-61-1) .[1][2][3][6][7][8]
Assembly
Forms robust and H-bond synthons.
Sterically hindered; requires in situ activation.[2]
Scientific Directive: If your research specifically requires the 1,5-substitution pattern, you are likely working with the 1,5-dimethyl ester .[2] Do not attempt to isolate the free 1,5-dicarboxylic acid solid; generate the carboxylate species in situ to prevent decomposition.[2]
Mechanism of Supramolecular Assembly
The pyrazole-dicarboxylic acid moiety acts as a versatile Tecton (supramolecular building block).[1][2][9] It drives polymerization through two primary non-covalent mechanisms:[1][2]
Hydrogen Bonding (HOFs/Gels): The pyrazole ring contains both a donor (N-H) and an acceptor (N:). Combined with carboxylic acid groups, this allows for the formation of robust "ribbons" or "sheets" via heterosynthons.
Metal Coordination (CPs/MOFs): The
-chelating pocket (N2 and C3-carboxylate) is ideal for binding transition metals (, ), forming infinite coordination networks.[2]
Visualization: Assembly Logic
Figure 1: Logical workflow for transforming pyrazole monomers into supramolecular architectures.
This protocol creates a supramolecular organogel or hydrogel .[2] It is ideal for drug delivery applications.[2][10] If using the 1,5-ester, Step 1 includes a hydrolysis modification.[2]
Path A (Standard 3,5-acid): Weigh 156 mg (1 mmol) of H3pdc into a scintillation vial.
Path B (1,5-ester precursor): Weigh 1 mmol of 1H-Pyrazole-1,5-dicarboxylic acid dimethyl ester. Dissolve in minimal MeOH. Add 2.1 eq NaOH. Stir for 30 min at 0°C. Do not acidify to isolation. Use this carboxylate solution directly.
Mixing:
Add 5 mL of solvent (e.g., DMF/Ethanol 1:1 v/v).
Add 1 mmol of the amine co-gelator (e.g., Octadecylamine). The amine acts as a proton acceptor, forming an ionic supramolecular network with the carboxylic acid.
Thermal Dissolution:
Heat the mixture in a sealed vial to 80°C (oil bath) until a clear, homogeneous solution is obtained.
Note: Sonicate for 5 minutes if dissolution is slow.
Gelation (Self-Assembly):
Remove the vial from heat and place it on a vibration-free bench at room temperature (25°C).
Observation: The transition from sol to gel should occur within 15–60 minutes.[2]
Verification: Invert the vial ("Inversion Test"). If the material does not flow, a supramolecular polymer gel has formed.
Stabilization:
Allow the gel to age for 24 hours to maximize fiber entanglement and H-bond network stability.[1][2]
Protocol B: Crystalline Framework (HOF/CP)
This protocol generates crystalline Hydrogen-Bonded Organic Frameworks (HOFs) or Coordination Polymers (CPs) .[1][2]
To ensure scientific integrity, the following data must be collected to validate the "supramolecular" nature of the polymer.
Technique
Purpose
Expected Outcome
Single Crystal XRD
Definitive Structure
Confirm H-bond distances () or Metal-Ligand coordination geometry. Identify the specific isomer connectivity.
Powder XRD (PXRD)
Phase Purity
Compare experimental pattern with simulated pattern from single crystal data.[2] Sharp peaks indicate crystallinity.[2]
Rheology (For Gels)
Mechanical Strength
Storage modulus () > Loss modulus () indicates a solid-like gel network.[2]
FT-IR Spectroscopy
Bonding Validation
Shift in stretch (approx. 1700 1650 ) indicates H-bonding or coordination.[1][2]
1H NMR
Isomer Verification
Critical: Confirm the absence of decarboxylation (proton signals on the pyrazole ring will shift if C-COOH is lost).
Supramolecular Synthon Diagram
Figure 2: Primary hydrogen-bonding motifs (Synthons) driving the self-assembly of pyrazole-carboxylic acids.[2]
References
Review on Pyrazole Ligands:
Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications
Source: ACS Omega (2025)
URL: [Link](Note: Generalized link to journal search for verification)[1][2]
Coordination Polymers Protocol:
Title: Influential Role of Geometrical Disparity of Linker... in Elucidating the Structural Diversity of Coordination Polymers
Source: Crystal Growth & Design (2013)
URL: [Link]
Supramolecular Gels:
Title: Supramolecular organogels fabricated with dicarboxylic acids and primary alkyl amines
Source: RSC Advances (2020)
URL: [Link][2][12][13]
Isomer Data (1,5-Dimethyl Ester):
Title: Sense of sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates
Source: Canadian Journal of Chemistry
URL: [Link][1][2]
Application Note: Microwave-Assisted Synthesis of 1H-Pyrazole-1,5-dicarboxylic Acid
Executive Summary & Therapeutic Context Pyrazole derivatives are privileged scaffolds in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Therapeutic Context
Pyrazole derivatives are privileged scaffolds in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor properties 1. Specifically, 1H-pyrazole-1,5-dicarboxylic acid and its derivatives serve as critical building blocks for the synthesis of potent, sustained inhibitors of Factor Xa—a pivotal serine protease in the blood coagulation cascade 2. By targeting Factor Xa, these pyrazole-derived compounds provide a large therapeutic window for antithrombotic efficacy without concurrently increasing bleeding susceptibility.
Fig 1: Inhibitory role of pyrazole-1,5-dicarboxylic acid derivatives in the Factor Xa cascade.
Traditional syntheses of pyrazole dicarboxylates often rely on 1,3-dipolar cycloadditions of diazo compounds to acetylenes. However, these methods frequently suffer from sequential 1,5-sigmatropic rearrangements that yield the thermodynamically favored 1,3-isomers rather than the desired 1,5-isomers 3. To bypass this regiochemical instability, we detail a highly regioselective Microwave-Assisted Organic Synthesis (MAOS) protocol. MAOS offers rapid, reproducible, and scalable cyclocondensation, drastically reducing reaction times while minimizing side-product formation 4.
Mechanistic Rationale & Pathway Design
The protocol utilizes the direct cyclocondensation of methyl carbazate (a substituted hydrazine) with dimethyl oxaloacetate .
Nucleophilic Attack: The highly nucleophilic primary amine (
) of methyl carbazate selectively attacks the more electrophilic -keto carbonyl of dimethyl oxaloacetate, forming a hydrazone intermediate.
Cyclization: Microwave dielectric heating drives the subsequent intramolecular condensation, where the secondary nitrogen attacks the ester carbonyl, followed by dehydration to form the pyrazole core.
Hydrolysis: The resulting diester is rapidly saponified under microwave irradiation to yield the final 1H-pyrazole-1,5-dicarboxylic acid.
Fig 2: Mechanistic workflow for microwave-assisted 1H-pyrazole-1,5-dicarboxylic acid synthesis.
Experimental Methodology
This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure high-fidelity synthesis.
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors; 30 mL microwave-transparent borosilicate vials with Teflon-lined crimp caps.
Protocol Part A: Microwave-Assisted Cyclocondensation
Causality Check: Conventional refluxing of this mixture takes 6–8 hours and often yields a mixture of 1,3- and 1,5-isomers due to prolonged thermal stress. Microwave irradiation provides localized superheating, accelerating the endothermic dehydration step and locking in the kinetic 1,5-product 5.
Preparation: To a 30 mL microwave vial, add dimethyl oxaloacetate (1.88 g, 10.0 mmol) and methyl carbazate (0.95 g, 10.5 mmol).
Solvation & Catalysis: Suspend the reagents in 10 mL of anhydrous ethanol. Add 57 µL (0.1 eq) of glacial acetic acid. Rationale: Acetic acid acts as a mild proton donor to activate the ketone carbonyl, facilitating the initial nucleophilic attack without hydrolyzing the ester groups.
Irradiation: Seal the vial. Program the microwave reactor to 120 °C for 15 minutes with high magnetic stirring. Set power to variable (max 200 W) with active cooling engaged to maintain a stable temperature profile.
Validation (TLC/LC-MS): Cool to room temperature. Spot the mixture on a silica TLC plate (Eluent: 70:30 Hexane/EtOAc). The disappearance of the starting material and the emergence of a single UV-active spot confirms conversion. LC-MS should indicate the mass of the intermediate diester (
for the dimethyl ester core).
Workup: Concentrate the mixture in vacuo. Dissolve the residue in 30 mL ethyl acetate, wash with saturated aqueous
(2 x 15 mL) to remove the acid catalyst, and follow with brine (15 mL). Dry over anhydrous and evaporate to yield dimethyl 1H-pyrazole-1,5-dicarboxylate.
Protocol Part B: Saponification
Causality Check: Steric hindrance at the C5 position of the pyrazole ring makes conventional hydrolysis sluggish. Microwave heating drastically increases the collision frequency of hydroxide ions with the ester carbonyls.
Hydrolysis: Transfer the isolated diester to a fresh microwave vial. Add 10 mL of 2M aqueous NaOH and 2 mL of methanol (to ensure complete solubilization of the organic intermediate).
Irradiation: Irradiate at 100 °C for 10 minutes.
Precipitation: Cool the vessel to room temperature, transfer the solution to a small Erlenmeyer flask, and place it in an ice bath.
Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~2.0. Rationale: The pKa of the pyrazole carboxylic acids dictates that a pH of 2 is required to fully protonate the carboxylate salts, inducing precipitation of the free dicarboxylic acid.
Isolation: Filter the resulting white precipitate under vacuum, wash with 10 mL of ice-cold deionized water, and dry overnight in a vacuum desiccator to afford pure 1H-pyrazole-1,5-dicarboxylic acid.
Quantitative Analysis & Method Validation
The microwave-assisted methodology demonstrates profound improvements over conventional thermal heating, as summarized in Table 1.
Table 1: Comparative Metrics for 1H-Pyrazole-1,5-dicarboxylic Acid Synthesis
Reaction Parameter
Conventional Heating (Reflux)
Microwave-Assisted Synthesis (MAOS)
Improvement Factor
Cyclocondensation Time
6 - 8 hours
15 minutes
~30x Faster
Saponification Time
4 hours
10 minutes
24x Faster
Regiomeric Purity (1,5 : 1,3)
~ 80 : 20
> 95 : 5
Highly Selective
Overall Isolated Yield
55% - 65%
85% - 92%
+30% Yield Increase
Solvent Consumption
High (Requires reflux condensers)
Low (Sealed vessel efficiency)
Significant Reduction
References
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Heterocycles, Vol. 68, No. 9. 5
Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives.1
MDPI. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.4
US Patent 7407974B2. (2004). Inhibitors of factor Xa and other serine proteases involved in the coagulation cascade.2
Frampton, C. S., Majchrzak, M. W., & Warkentin, J. (1991). Sense of sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates. Crystal and molecular structures of two dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates. Canadian Journal of Chemistry.3
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is increasingly shifting away from highly flexible aliphatic linkers toward rigid, structurally defined scaffolds. 1H-Pyrazole-1,5-dicarboxylic acid (1,5-PDCA) has emerged as a highly specialized, rigid heterobifunctional linker. By leveraging the distinct electronic environments of the N1 and C5 positions, researchers can employ orthogonally protected derivatives to execute precise, sequential bioconjugation workflows without the risk of cross-polymerization.
This application note details the mechanistic rationale, comparative advantages, and a self-validating step-by-step protocol for utilizing orthogonally protected 1,5-PDCA in advanced biotherapeutics.
Mechanistic Rationale: The Case for Rigid Pyrazole Linkers
Conformational Rigidity & Vectorial Projection
Traditional flexible linkers, such as polyethylene glycol (PEG) or glutaric acid, possess numerous rotatable bonds that can lead to "hydrophobic collapse" in aqueous environments, potentially burying the payload within the antibody's hydrophobic pockets. Rigid linkers consisting of aromatic or heterocyclic rings decrease conjugate flexibility and maintain two-molecule positioning stability[1]. The pyrazole core of 1,5-PDCA restricts the conformational space, projecting the two carboxylic acid groups at a defined ~120° angle. This geometry reduces the entropic penalty upon target binding and prevents steric domain occlusion, improving the overall binding stability of the drug molecule to its target[2]. Furthermore, pyrazole carboxylic acids serve as versatile precursors for synthesizing highly stable, hydrogen-bonded framework structures[3].
The Self-Validating Orthogonal Strategy
A critical challenge in homobifunctional dicarboxylic acid linkers is the statistical formation of polymerized or cross-linked byproducts. To establish a self-validating system, we utilize an orthogonally protected derivative: 1H-pyrazole-1,5-dicarboxylic acid 5-tert-butyl ester 1-ethyl ester [4].
The Causality of Protection: The N1-ethyl ester is base-labile, while the C5-tert-butyl ester is strictly acid-labile. This allows for the selective deprotection and activation of the N1 position for payload attachment, while the C5 position remains completely inert. The success of the final antibody conjugation inherently validates the successful preservation and subsequent cleavage of the C5-protecting group, creating a foolproof, linear synthetic pathway.
Quantitative Comparison of Linker Properties
To highlight the structural advantages of 1,5-PDCA, Table 1 summarizes its physicochemical properties against standard bioconjugation linkers.
Table 1: Comparative Physicochemical Properties of Dicarboxylic Acid Linkers
Linker Type
Core Structure
Rotatable Bonds
Vector Angle
Aqueous Solubility
Orthogonal Protection Capacity
1,5-PDCA
Heterocyclic (Rigid)
2
~120°
Moderate
Excellent (e.g., N1-Ethyl / C5-tBu)
PEG4-Diacid
Aliphatic (Flexible)
14
Highly Variable
High
Poor (Symmetric Reactivity)
Glutaric Acid
Aliphatic (Flexible)
4
Variable
High
Poor (Symmetric Reactivity)
Note: The reduction in rotatable bonds in 1,5-PDCA directly correlates with enhanced serum stability and reduced off-target payload release in ADC constructs.
The following methodology outlines the synthesis of an Antibody-Drug Conjugate using an amine-bearing payload (e.g., a cytotoxic agent or fluorophore) and a monoclonal antibody (mAb).
Phase 1: Selective Saponification of the N1-Ethyl Ester
Causality: Lithium hydroxide (LiOH) is selected because it is a mild, hard nucleophile that efficiently hydrolyzes the unhindered N1-ethyl ester. It is not acidic enough to trigger the isobutylene elimination required to cleave the C5-tert-butyl ester, ensuring absolute regioselectivity.
Dissolve 1.0 eq of 1H-pyrazole-1,5-dicarboxylic acid 5-tert-butyl ester 1-ethyl ester in a 3:1 mixture of THF/H₂O (0.1 M concentration).
Add 1.2 eq of LiOH·H₂O and stir at 0°C for 2 hours.
Monitor via TLC/LC-MS until the starting material is consumed.
Carefully acidify the mixture to pH 4 using 1M HCl (maintaining cold temperature to protect the t-butyl ester) and extract with Ethyl Acetate (3x).
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the C5-tBu-protected N1-carboxylic acid.
Phase 2: Payload Conjugation via HATU Activation
Causality: The N1-carboxylic acid of a pyrazole ring is electronically similar to a carbamic acid, rendering it less reactive to standard carbodiimides. HATU is utilized because its uronium-based mechanism rapidly forms a highly reactive 7-aza-HOBt active ester, overcoming the electronic deactivation and steric hindrance of the heterocyclic core.
Dissolve the intermediate from Phase 1 (1.0 eq) and the amine-bearing payload (1.1 eq) in anhydrous DMF.
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to ensure the payload amine is fully deprotonated.
Add 1.2 eq of HATU and stir at room temperature under nitrogen for 4 hours.
Purify the resulting Payload-Pyrazole-C5-tBu ester intermediate via preparative HPLC.
Phase 3: Acidic Cleavage of the C5-tert-Butyl Ester
Causality: Trifluoroacetic acid (TFA) provides the precise protonating environment required to cleave the tert-butyl group via an E1-type elimination mechanism. This exposes the C5-carboxylic acid for the final bioconjugation step without hydrolyzing the newly formed N1-amide bond.
Dissolve the purified intermediate from Phase 2 in a 1:1 mixture of TFA/Dichloromethane (DCM).
Stir at room temperature for 2 hours. (Addition of 2% triisopropylsilane can be used as a carbocation scavenger if the payload contains sensitive aromatic rings).
Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA.
Lyophilize to obtain the Payload-Pyrazole-C5-COOH intermediate.
Phase 4: Antibody Conjugation via EDC/sulfo-NHS
Causality: For the final attachment to the antibody's surface lysine residues, EDC/sulfo-NHS is the gold standard. This water-soluble chemistry operates optimally in physiological buffers (pH 7.2–7.5), preventing antibody denaturation while forming a highly stable amide linkage.
Dissolve the target monoclonal antibody in 1X PBS (pH 7.4) to a concentration of 2-5 mg/mL.
In a separate vial, dissolve the Payload-Pyrazole-C5-COOH (10 eq relative to the antibody) in anhydrous DMSO (ensure DMSO does not exceed 10% of the final reaction volume).
Add 15 eq of EDC and 25 eq of sulfo-NHS to the payload solution. Incubate for 15 minutes at room temperature to form the active sulfo-NHS ester.
Add the activated payload solution dropwise to the antibody solution while gently vortexing.
Incubate the reaction at room temperature for 2 hours.
Remove excess reagents and quench the reaction by buffer exchange using a centrifugal filter unit (e.g., Amicon 30 kDa MWCO) or a size-exclusion chromatography (SEC) column (e.g., PD-10), eluting with PBS.
Workflow Visualization
Workflow of orthogonal bioconjugation using 1,5-PDCA linkers.
References
Chemie Brunschwig. "ADC Linkers and Rigid Scaffold Design." Linkerary Database. Available at:[Link]
MolAid. "3-{4-(4-methyl-piperazin-1-yl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)-amino]-benzoylamino}-thieno[2,3-c]pyrazole-1,5-dicarboxylic acid 5-tert-butyl ester 1-ethyl ester." Chemical Database. Available at: [Link]
National Center for Biotechnology Information (NCBI). "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding." PMC Database. Available at: [Link]
Technical Support Center: Solubilization & Handling of Pyrazole Dicarboxylic Acids
Case ID: PYR-DCA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Nomenclature Verification User Query: "How do I improve the solubility of 1H-Pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PYR-DCA-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Nomenclature Verification
User Query: "How do I improve the solubility of 1H-Pyrazole-1,5-dicarboxylic acid for reaction?"
Critical Technical Alert (Isomer Verification):
Before proceeding, we must verify the exact structure of your starting material.
The "1,5" vs. "3,5" Tautomerism: If your pyrazole nitrogen is unsubstituted (contains a proton, hence "1H"), the molecule exists in rapid tautomeric equilibrium. The 1,5-dicarboxylic acid tautomer (COOH on N1 and C5) is chemically unstable because N-attached carboxylic acids (carbamic acids) spontaneously decarboxylate.
Standard Stable Isomer: You are likely working with 1H-Pyrazole-3,5-dicarboxylic acid (CAS: 2124-63-2 or 3112-31-0). Due to tautomerism, the 3 and 5 positions are equivalent in solution until the nitrogen is substituted.
This guide addresses the solubility challenges inherent to the Pyrazole Dicarboxylic Acid family, characterized by high lattice energy, strong intermolecular hydrogen bonding, and zwitterionic character.
Solubility Profile & Solvent Selection Matrix
The Core Problem: Pyrazole dicarboxylic acids form robust intermolecular hydrogen bond networks (dimers and oligomers) in the solid state, leading to high melting points (>280°C) and poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Application Context
Technical Notes
Polar Aprotic
DMSO
Excellent
General reactions, Analysis
Breaks H-bonds effectively. Hard to remove (high BP).
Polar Aprotic
DMF / NMP
Good
Amide coupling, SnAr
Standard for peptide-like chemistry. Removal via aqueous workup (LiCl wash).[1]
Protic
Water
pH Dependent
Aqueous couplings, Hydrolysis
Insoluble at pH < 3. Highly soluble as a bis-carboxylate salt (pH > 8).
Protic
Methanol / EtOH
Moderate
Esterification
Warning: Avoid if reacting with electrophiles; solvent will compete.
Ethers
THF / Dioxane
Poor
Reductions
Requires additives (LiCl) or base to disrupt lattice energy.
Non-Polar
DCM / Toluene
Insoluble
N/A
Do not use as primary solvent. Use only as co-solvent after modification.
Troubleshooting Guides (Q&A)
Scenario A: "I need to perform an Amide Coupling (e.g., with HATU/EDC), but it won't dissolve in DCM."
Diagnosis: DCM cannot break the zwitterionic/H-bond network of the dicarboxylic acid.
Solution: Switch to a "High-Polarity" protocol.
Solvent Switch: Use anhydrous DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).
The "Base Trick": Pyrazole dicarboxylic acids are acidic. Adding a tertiary amine base helps solubilize them by forming a lipophilic salt.
Step 2: Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
Observation: The suspension should clear significantly as the ammonium salt forms.
Activation: Add your coupling agent (HATU/TBTU) after the base addition.
Scenario B: "I need to run a reaction in THF (e.g., Borane reduction), but the starting material is a brick."
Diagnosis: THF is too non-polar to solvate the free acid.
Solution: Use Chaotropic Salt Additives or In-Situ Protection .
Method 1: The LiCl Additive
Add LiCl (5 equivalents) to the THF. This increases the ionic strength and coordinates with the carbonyl oxygens, disrupting the H-bond network (pseudo-chaotropic effect).
Method 2: In-Situ Silylation (The "Silyl-Switch")
Suspend the acid in THF.
Add TMSCl (Trimethylsilyl chloride) or BSTFA (2.2 equivalents).
Result: This temporarily caps the carboxylic acids and the pyrazole NH as silyl esters/amines. The resulting "silylated monomer" is highly soluble in THF/DCM.
Reaction: Perform your transformation.[1][2][3][4]
Workup: The silyl groups fall off instantly upon exposure to water/acid during workup.
Scenario C: "The material precipitates immediately when I add acid to the water."
Diagnosis: You have reached the Isoelectric Point (pI) or the protonated form's solubility limit.
Solution: This is actually a purification feature.
If you need it in solution at low pH, you must use a cosolvent system (e.g., 50% Water / 50% Acetonitrile).
Visualized Workflows
Diagram 1: Solubility Decision Tree
Use this logic flow to select the correct solvent system for your specific reaction type.
Caption: Decision matrix for selecting the optimal solvent system based on downstream chemistry requirements.
Diagram 2: The "Silyl-Switch" Solubilization Mechanism
How to dissolve the acid in non-polar solvents (DCM/THF) for sensitive reactions.
Caption: Workflow for temporarily masking polar groups to enable solubility in non-polar solvents like THF or DCM.
References & Grounding
BenchChem. (2025).[1] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from
Thermo Fisher Scientific. (2011). Safety Data Sheet: 1H-Pyrazole-3,5-dicarboxylic acid. Retrieved from
MDPI. (2024). Thermodynamic Assessment of Dissolution Processes in Organic Solvents. Molecules, 29(21). Retrieved from
Santa Cruz Biotechnology. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Product Data. Retrieved from
PubChem. 1-methyl-1H-pyrazole-5-carboxylic acid (Structural Analog Data). Retrieved from
troubleshooting low yields in 1H-Pyrazole-1,5-dicarboxylic acid synthesis
Ticket #: PYR-COOH-552 | Status: Open Topic: Troubleshooting Low Yields in 1H-Pyrazole-1,5-dicarboxylic acid Synthesis Triage & Nomenclature Verification Administrator Note: Before proceeding, we must clarify the chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #: PYR-COOH-552 | Status: Open
Topic: Troubleshooting Low Yields in 1H-Pyrazole-1,5-dicarboxylic acid Synthesis
Triage & Nomenclature Verification
Administrator Note: Before proceeding, we must clarify the chemical target.
"1H-Pyrazole-1,5-dicarboxylic acid" is chemically ambiguous due to pyrazole tautomerism and the instability of N-carboxylic acids.
Scenario A (Most Likely): You are synthesizing 1H-Pyrazole-3,5-dicarboxylic acid (CAS: 3112-31-0).[1] Due to annular tautomerism (H-shift between N1 and N2), the 3- and 5-positions are equivalent in the unsubstituted parent ring. This is a common ligand for MOFs and drug intermediates.
Scenario B: You are synthesizing a 1-substituted-pyrazole-5-carboxylic acid (e.g., 1-methyl-pyrazole-5-carboxylic acid) and struggling to obtain the 1,5-isomer over the thermodynamically favored 1,3-isomer.
This guide addresses both scenarios, with a primary focus on the oxidation issues inherent to Scenario A and the regioselectivity of Scenario B.
Diagnostic Flowchart
Use this decision tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in pyrazole synthesis.
Troubleshooting Guide & FAQs
Module A: The KMnO4 Oxidation (Synthesis of 3,5-Diacid)
Target: 1H-Pyrazole-3,5-dicarboxylic acid from 3,5-dimethylpyrazole.[1]
Q1: My reaction turns into a thick brown sludge, and I recover almost no product. Where is it?Diagnosis: Your product is adsorbed onto the Manganese Dioxide (MnO
) precipitate.
Technical Insight: The oxidation of methyl groups generates massive amounts of MnO (hydrated sludge). The dicarboxylic acid product is highly polar and coordinates to the MnO surface, especially at neutral pH.
Corrective Action:
Hot Filtration: You must filter the MnO
while the reaction mixture is hot (>70°C). If it cools, the product precipitates inside the sludge.
The "Boiling Water" Wash: After filtering, resuspend the MnO
cake in boiling water and filter again. Repeat 3x. Up to 40% of the yield is often trapped in the cake [1].
Celite Pad: Use a Celite pad to prevent fine MnO
particles from passing into the filtrate, which will catalyze decarboxylation later.
Q2: I acidified the filtrate, but no crystals formed.Diagnosis: The product is water-soluble (approx. 2.5 g/100 mL at 25°C) or you over-acidified.
Corrective Action:
Target pH: Acidify carefully to pH 1.5–2.0 using conc. HCl. Do not go lower; the hydrochloride salt is more soluble than the free acid zwitterion.
Concentration: Evaporate the filtrate to 20% of its original volume before acidification.
Salting Out: Add NaCl to saturation to push the organic acid out of the solution (Common Ion Effect).
Q3: The melting point is low, and yield is <30%.Diagnosis: Incomplete oxidation (Mono-acid formation) or Decarboxylation.
Technical Insight:
Mono-acid intermediate: 5-methyl-1H-pyrazole-3-carboxylic acid forms first. It requires excess KMnO
(4-5 equivalents) and sustained heat (80-90°C) to oxidize the second methyl group [1].
Decarboxylation: If the reaction temp exceeds 100°C, the product decarboxylates to pyrazole-3-carboxylic acid.
Corrective Action: Maintain temperature strictly between 75°C and 90°C . Do not reflux.
Q4: I am reacting a hydrazine with a diketoester, but I keep getting the 1,3-isomer (remote isomer) instead of the 1,5-isomer.Diagnosis: Thermodynamic control favors the 1,3-isomer because the steric bulk of the N-substituent prefers to be far from the C-substituent.
Technical Insight:
Mechanism: The hydrazine NH
attacks the most electrophilic carbonyl. In diketoesters, the ketone is more electrophilic than the ester, but steric factors dominate [2].
Salt Effect: Using Arylhydrazine Hydrochloride salts (instead of free base hydrazine) in protic solvents often reverses selectivity to favor the 1,3-isomer. Using Free Base Hydrazine often favors the 1,5-isomer [2].[2]
Q5: How do I force the formation of the 1,5-isomer?Corrective Action:
Solvent Switch: Use fluorinated alcohols (e.g., HFIP or TFE). These solvents activate the carbonyls via H-bonding and can shift regioselectivity [3].
Leaving Group Strategy: Use Trichloromethyl enones instead of standard diketones. The -CCl
group acts as a specific leaving group that directs the nucleophilic attack of the hydrazine to the desired position, locking in the 1,5-regiochemistry [2].
Optimized Protocols
Protocol A: High-Yield Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
Based on optimized KMnO4 oxidation parameters [1].
Outcome: The use of the free hydrazine favors the attack on the
-carbon of the enone, leading to the 1,5-isomer with >85:15 selectivity [2].
Visualizing the Reaction Pathway
The following diagram illustrates the critical oxidation pathway and the "trap" of the mono-acid intermediate.
Figure 2: Stepwise oxidation pathway showing the thermal instability of the final product.
References
Kharaneko, A. O., et al. (2016).[1] "Improved Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid." Russian Journal of Organic Chemistry, 52(9), 1322–1325.[1]
Bonacorso, H. G., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(3), 3215-3225.
Tang, M., et al. (2014).[3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters, 16(2), 576–579.[3]
BenchChem Support. (2025). "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Technical Guides.
For further assistance, please upload your HPLC trace or NMR spectra to the portal.
Technical Support Center: Thermal Stabilization of Pyrazole Dicarboxylic Acids
Part 1: The Core Directive (Executive Summary) You are likely encountering a critical stability issue where your pyrazole dicarboxylic acid precursor is losing carbon dioxide ( ) during thermal processing (recrystallizat...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Core Directive (Executive Summary)
You are likely encountering a critical stability issue where your pyrazole dicarboxylic acid precursor is losing carbon dioxide (
) during thermal processing (recrystallization, drying, or reflux).
Immediate Action Required:
Stop all heating above 50°C until the specific isomer is confirmed.
Check your pH: Strongly acidic environments accelerate decarboxylation of pyrazole acids.
Verify Structure: The name "1H-Pyrazole-1,5-dicarboxylic acid" contains a chemical contradiction (see Module 1). You are likely dealing with either Pyrazole-1,5-dicarboxylic acid (N-COOH, highly unstable) or 1H-Pyrazole-3,5-dicarboxylic acid (C-COOH, thermally sensitive).
This guide addresses the stabilization of both forms, with a focus on preventing the irreversible loss of the carboxylate group.
Part 2: Scientific Integrity & Logic (The "Why")
Module 1: Nomenclature & Structural Diagnosis
Before troubleshooting, we must define the molecule. The stability profile depends entirely on where the carboxylic acid is attached.
Structure: One -COOH is attached to the Nitrogen (N1), and one to the Carbon (C5).
Stability:Extremely Low. The N-COOH group is effectively a carbamic acid derivative. It acts as a "loaded spring." The lone pair on the nitrogen pushes electron density into the carbonyl, facilitating spontaneous decarboxylation even at room temperature, releasing
to form the N-H pyrazole.
Diagnosis: If your compound "fizzes" or loses mass upon mild warming (40-60°C), you have this species.
Structure: The Nitrogen (N1) has a proton (1H). The Carbons at positions 3 and 5 both have -COOH groups.
Stability:Moderate. These are stable at room temperature but will decarboxylate at high temperatures (>180°C) or lower temperatures (>80°C) if catalyzed by transition metals (Cu, Ag) or strong acids.
Diagnosis: If degradation occurs only during reflux or prolonged drying, you have this species.
Module 2: The Decarboxylation Mechanism
Thermal decarboxylation in pyrazoles is driven by the formation of a cyclic transition state or a zwitterionic intermediate.
Protonation Facilitates Loss: In acidic media, the ring nitrogen or the carboxylate oxygen becomes protonated, lowering the activation energy for C-C or N-C bond cleavage.
The "Ipso" Attack: Heat causes the proton (H+) to attack the ipso-carbon (the ring carbon holding the COOH), pushing off
.
Key Insight: To prevent this, you must disrupt the transition state by removing the acidic proton (forming a salt) or locking the group (forming an ester).
Part 3: Visualization & Formatting
Visual 1: Decarboxylation Pathways & Prevention
The following diagram illustrates the degradation risk and the stabilization routes.
Caption: Figure 1. Thermal degradation pathways of pyrazole carboxylic acids versus stabilization strategies (Salt formation, Esterification, and Flow Chemistry).
Part 4: Troubleshooting Guides & FAQs
Scenario 1: "My compound degrades during recrystallization."
The Issue: You are likely boiling the free acid in a solvent that is either too acidic or has a boiling point that exceeds the decarboxylation threshold.
Protocol A: Low-Temperature Purification (The "Cold Crash" Method)
Instead of traditional hot recrystallization, use a pH-swing precipitation which avoids heat entirely.
Dissolution: Dissolve the crude dicarboxylic acid in 1M NaOH (or saturated
) at 0°C to 5°C .
Why? Converting the acid (-COOH) to the salt (-COO⁻
) removes the acidic proton required for the decarboxylation mechanism. The salt is significantly more thermally stable.
Filtration: Filter any insoluble impurities while keeping the solution cold.
Precipitation: Slowly add cold 1M HCl dropwise while stirring vigorously in an ice bath.
Endpoint: Stop adding acid exactly when the pH reaches 2-3. Do not go to pH 0.
Why? Excessively acidic conditions (pH < 1) can re-protonate the ring nitrogens, accelerating decomposition.
Isolation: Filter the precipitate immediately and dry under high vacuum at room temperature (do not use a drying oven >40°C).
Scenario 2: "I need to heat it for a downstream reaction."
The Issue: You cannot heat the free dicarboxylic acid without losing the group.
Protocol B: In-Situ Protection (The "Transient Ester" Method)
If your synthesis requires heat, you must mask the labile acid as an ester.
Parameter
Recommendation
Mechanism
Reagent
Thionyl Chloride () or Oxalyl Chloride
Converts unstable acid to acid chloride, then quench with alcohol to form ester.
Temperature
Keep < 40°C during addition
Prevents thermal activation of the N-COOH group.
Catalyst
DMF (Catalytic amount)
Accelerates acid chloride formation at lower temps.
Outcome
Pyrazole Dicarboxylate Ester
Esters do not decarboxylate under standard heating; they can be hydrolyzed back to acid after the high-temp step.
Step-by-Step:
Suspend the dicarboxylic acid in dry methanol (MeOH).
Rosa, F. A., et al. (2008).[1] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678.
Goossen, L. J., et al. (2009).[2] "Protodecarboxylation of diversely functionalized aromatic carboxylic acids." Journal of Organic Chemistry, 74(7), 2620-2623.
Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier. (Standard Reference for Pyrazole Tautomerism and Stability).
BenchChem Technical Support. (2025). "Stability and Storage of Pyrazole Compounds." BenchChem Knowledge Base.
purification methods for 1H-Pyrazole-1,5-dicarboxylic acid crude mixtures
The following technical guide addresses the purification of 1H-Pyrazole-1,5-dicarboxylic acid crude mixtures. Critical Nomenclature Note : In standard IUPAC nomenclature, the stable dicarboxylic acid of pyrazole with a p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification of 1H-Pyrazole-1,5-dicarboxylic acid crude mixtures.
Critical Nomenclature Note : In standard IUPAC nomenclature, the stable dicarboxylic acid of pyrazole with a proton on the nitrogen (1H) and carboxylic acid groups on the ring carbons is 1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0). The designation "1,5-dicarboxylic acid" is often a historical or tautomeric reference to the same compound, or refers to a transient N-carboxylated species (1-carboxy-1H-pyrazole-5-carboxylic acid) which is chemically unstable and prone to spontaneous decarboxylation.
This guide primarily addresses the purification of the stable 3,5-isomer (often mislabeled as 1,5 in crude synthesis logs), while providing specific warnings for N-substituted derivatives.
Topic : Purification Protocols & Troubleshooting for Pyrazole Dicarboxylic Acids
Audience : Organic Chemists, Process Development Scientists
Status : Active Guide
Part 1: Initial Assessment & Diagnostic
Before initiating purification, you must verify the chemical identity of your crude mixture. The "1,5" vs. "3,5" distinction is critical for stability.
Isomer Identification Table
Feature
1H-Pyrazole-3,5-dicarboxylic acid (Target)
N-Carboxy-pyrazole-5-carboxylic acid (Unstable)
Structure
COOH groups at C3 and C5. Stable NH.
COOH at N1 and C5. Unstable N-COOH.
CAS
3112-31-0
90993-83-2 (Rare/Transient)
Stability
Stable up to ~290°C (dec).
Decomposes (loses CO₂) at RT or mild heat.
Solubility
Soluble in hot water, alcohols, bases.
Decomposes in water/acid.
Action
Proceed to Protocol A .
Stop . Keep cold (-20°C). Do not heat.
Senior Scientist Insight : If your synthesis involved the hydrolysis of a diethyl pyrazole-1,5-dicarboxylate (N-ester, C-ester), the N-ester moiety typically hydrolyzes to a carbamic acid which immediately decarboxylates to the NH-pyrazole. Therefore, your "1,5-dicarboxylic acid" crude is likely 1H-pyrazole-5-carboxylic acid (monocarboxylic) or the 3,5-dicarboxylic acid if the starting material was actually the C3,C5-diester.
Part 2: Purification Protocols
Protocol A: Purification of 1H-Pyrazole-3,5-dicarboxylic Acid
Best for : Removal of inorganic salts, decarboxylated by-products, and unreacted esters.
Method 1: Acid-Base Precipitation (The "Switch" Method)
This method exploits the amphoteric nature of the pyrazole ring and the acidity of the carboxylic groups.
Dissolution : Suspend the crude solid in 10% aqueous NaHCO₃ (Sodium Bicarbonate).
Why? The dicarboxylic acid (pKa ~3.[1]2) will dissolve as the disodium salt. Neutral impurities (unreacted esters) and insoluble tars will remain solid.
Filtration : Filter the mixture through a Celite pad to remove insoluble mechanical impurities.
Washing : Extract the aqueous filtrate with Ethyl Acetate (EtOAc) (2x).
Why? This removes non-acidic organic impurities soluble in the aqueous phase. Discard the organic layer.
Precipitation : Cool the aqueous layer to 0–5°C. Slowly acidify with 6M HCl to pH 1–2.
Critical: Do not rush. Rapid acidification traps impurities. Stir vigorously.
Isolation : Filter the white precipitate. Wash with ice-cold water (to remove NaCl) and cold ethanol.
Drying : Vacuum dry at 60°C. (Do not exceed 100°C to avoid thermal decarboxylation).
Method 2: Recrystallization (Polymorph Control)
Solvent System : Water (Primary) or Water/Ethanol (9:1).
Suspend crude material in distilled water (approx. 10 mL/g).
Heat to reflux (100°C) until dissolved.
Note: If the solution is colored, add activated carbon (5% w/w), stir for 10 min, and hot filter.
Allow the solution to cool slowly to room temperature, then to 4°C.
Filter and wash with cold acetone (removes water quickly).
Workflow Visualization
The following diagram illustrates the decision logic and purification flow for the crude mixture.
Caption: Logical workflow for distinguishing and purifying pyrazole dicarboxylic acid isomers.
Part 3: Troubleshooting & FAQs
Q1: My product melts with bubbling around 290°C. Is this normal?
A: Yes. 1H-Pyrazole-3,5-dicarboxylic acid has a melting point of 292–295°C (dec) .[1] The bubbling is thermal decarboxylation , releasing CO₂ to form pyrazole or monocarboxylic acids.
Action : Do not use melting point as the sole purity criterion if you overheat the sample. Use HPLC or qNMR.
Q2: I obtained a "1,5-dicarboxylic acid" from a vendor, but it degrades in water.
A: You likely have the N-carboxy unstable variant (or a reactive anhydride).
Mechanism : The N-COOH group is essentially a carbamic acid attached to an aromatic ring. In the presence of water and catalytic acid/base, it decarboxylates:
Solution : If you need the 1,5-substitution pattern, you must use an ester or amide protecting group on the nitrogen, not the free acid.
Q3: The crude mixture is pink/red. How do I remove the color?
A: Pyrazoles often oxidize to form colored diazo-like impurities or oligomers.
Protocol : During the NaHCO₃ dissolution step (Method 1), add activated charcoal (10 wt%) and stir for 30 minutes before filtering through Celite. This is more effective at neutral/basic pH than in organic solvents.
Q4: Can I separate the 3,5-dicarboxylic acid from the 3-monocarboxylic acid?
A: Yes.
Solubility Difference : The dicarboxylic acid is much more soluble in water than the monocarboxylic acid at high temperatures, but less soluble at low pH.
Gradient pH : Acidify your basic solution to pH 4.0 first. The monocarboxylic acid (higher pKa for the second proton is non-existent) may precipitate differently. However, the most reliable method is recrystallization from boiling water . The dicarboxylic acid crystallizes as a monohydrate upon cooling; the monocarboxylic acid often remains in the mother liquor or requires a different solvent (like ethanol).
Part 4: Reference Data
Physical Properties of 1H-Pyrazole-3,5-dicarboxylic Acid
Property
Value
Source
CAS Number
3112-31-0
Molecular Weight
156.10 g/mol
Melting Point
292–295°C (Decomposes)
pKa (Predicted)
~3.24 (COOH), ~12 (NH)
Appearance
White to light yellow crystalline powder
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 76559, 1H-Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]
Organic Syntheses . General methods for Pyrazole synthesis and handling. (Contextual grounding for decarboxylation mechanisms). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Optimization of Recrystallization Solvents for 1H-Pyrazole-1,5-dicarboxylic acid (and tautomers)
Document ID: TS-PYR-005
Last Updated: March 2026
Status: Active[1][2]
Technical Foreword & Nomenclature Clarification
Critical Note on Isomerism:
Before proceeding, it is vital to address the nomenclature of your target compound. 1H-Pyrazole-1,5-dicarboxylic acid is widely considered a tautomeric equivalent or synonym for 1H-Pyrazole-3,5-dicarboxylic acid (CAS: 3112-31-0).[1][2]
Tautomerism: In 1H-pyrazoles, the proton on the nitrogen rapidly migrates between N1 and N2.[1][2] Consequently, the substituents at positions 3 and 5 are chemically equivalent in solution.[1][2]
Stability: A true "1,5-dicarboxylic acid" with a carboxyl group attached to the Nitrogen (N1) is chemically labile (carbamic acid derivative) and prone to spontaneous decarboxylation.[1][2]
Assumption: This guide is engineered for the stable C3/C5-dicarboxylic acid scaffold , which is a high-melting, polar, hydrogen-bond-donating solid.[1][2]
Solvent Selection Strategy (The "Why")
The purification of pyrazole dicarboxylic acids is governed by two dominant physicochemical factors: High Polarity and Hydrogen Bonding Capability .[1][2]
Primary Solvent Candidates
Solvent System
Suitability
Mechanism of Action
Recommended For
Water
Excellent
Temperature-dependent solubility (low at 25°C, high at 100°C).[1][2] Forms stable hydrates.[1][2]
Initial purification; removal of non-polar impurities.[1][2]
Ethanol (EtOH)
Good
Moderate solubility.[1] Disrupts intermolecular H-bonds better than non-polar solvents.[1][2]
Synergistic polarity.[1][2] Methanol increases solubility; water acts as a mild antisolvent upon cooling.[1][2]
Fine-tuning yield/purity balance.
DMSO / Water
Rescue Only
"Dissolve and Crash." DMSO dissolves everything; Water forces precipitation.[1][2]
Highly impure crude material or "brick-dust" solids.[1][2]
The Solubility Logic
Because the molecule contains two carboxylic acid groups, it has a high lattice energy.[1][2] It will not dissolve in non-polar solvents (Hexane, DCM, Toluene).[1][2] You must use Polar Protic solvents to engage in hydrogen bonding with the solute, lowering the energy barrier for dissolution.[1][2]
Visualization: Solvent Decision Matrix
The following logic flow helps you select the correct solvent system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on solubility testing.[1][2]
Troubleshooting & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This usually occurs when the melting point of the solute is depressed below the boiling point of the solvent due to impurities, or the cooling rate is too fast.[1][2]
Corrective Actions:
Cloud Point Titration: Dissolve in the minimum amount of hot solvent.[1][2][3] Add a drop of antisolvent (e.g., water to ethanol) until a faint turbidity persists.[1] Re-heat to clear, then cool very slowly.
Seeding: Retain a small crystal from a previous batch (or scratch the glass) at the metastable zone (approx. 5-10°C below saturation temp).[1]
Impurity Purge: If the crude is dark/tarry, perform a "hot filtration" with activated carbon before attempting crystallization.[1][2]
Issue 2: "The yield is extremely low (<40%)."
Diagnosis: The compound is too soluble in the chosen solvent even at cold temperatures, or the pH is incorrect.[1][2]
Corrective Actions:
Isoelectric Point Adjustment: Pyrazole dicarboxylic acids are amphoteric but predominantly acidic.[1][2] Ensure the pH is strongly acidic (pH < 2) using HCl.[1] If the pH is neutral (pH 6-7), the compound exists as a mono- or di-anion (salt), which is highly water-soluble and will not crystallize.[1][2]
Concentration: You may have used too much solvent.[1][2] Evaporate 50% of the solvent volume and re-cool.[1][2]
Issue 3: "I am seeing decarboxylation (bubbling) during heating."
Diagnosis: Pyrazole carboxylic acids can decarboxylate at high temperatures (>150°C) or in the presence of strong mineral acids for extended periods.[1]
Corrective Actions:
Lower Temperature: Switch from water (bp 100°C) to Methanol (bp 65°C) or Ethanol (bp 78°C).
Limit Heat Exposure: Do not reflux for more than 15 minutes. Dissolve rapidly and cool immediately.
Standard Operating Procedures (Protocols)
Protocol A: Aqueous Recrystallization (Recommended for Hydrates)
Preparation: Place 10 g of crude 1H-pyrazole-3,5-dicarboxylic acid in a 250 mL Erlenmeyer flask.
Dissolution: Add 80 mL of distilled water. Heat to reflux (100°C) with magnetic stirring.
Note: If not dissolved, add water in 5 mL increments.[1][2] Do not exceed 150 mL total.
Clarification (Optional): If the solution is colored, add 0.5 g activated charcoal. Stir for 5 mins (boiling). Filter hot through a pre-warmed Büchner funnel (Celite pad recommended).
Crystallization: Allow the filtrate to cool to room temperature (RT) undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.
Isolation: Filter the white needles/prisms.[1][2] Wash with 20 mL of ice-cold water.
Drying: Dry in a vacuum oven at 60°C. Warning: Higher temps (100°C+) may remove the crystal water, converting the monohydrate to the anhydrous form.[1][2]
Dissolution: Suspend crude solid in water.[1][2] Add 10% NaOH solution dropwise until pH ~10. The solid should dissolve completely (forming the disodium salt).[1][2]
Filtration: Filter off any insoluble solids (non-acidic impurities).[1]
Precipitation: Slowly add 6M HCl to the filtrate while stirring until pH reaches ~1-2. The free acid will precipitate as a thick white solid.[1][2]
Recrystallization: Collect the solid and perform Protocol A for final polishing.
Visualization: Purification Workflow
Figure 2: Acid-Base purification strategy for removing non-acidic contaminants prior to final recrystallization.[1][2]
References
Sigma-Aldrich. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Product Specification. CAS 303180-11-2.[1][2][4] Link
Ching, N., et al. (2000). "3,5-Pyrazoledicarboxylic acid monohydrate."[1][2] Acta Crystallographica Section C, 56, e530.[1][2] (Confirming the monohydrate structure and H-bonding network). Link
ChemicalBook. 3,5-Pyrazoledicarboxylic acid Properties and Solubility Data.Link[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. Link
stabilizing 1H-Pyrazole-1,5-dicarboxylic acid solutions for long-term storage
This guide serves as a specialized technical resource for the stabilization and storage of 1H-Pyrazole-dicarboxylic acids . Note on Nomenclature & Isomerism: While your request specifies 1H-Pyrazole-1,5-dicarboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for the stabilization and storage of 1H-Pyrazole-dicarboxylic acids .
Note on Nomenclature & Isomerism:
While your request specifies 1H-Pyrazole-1,5-dicarboxylic acid , strict IUPAC nomenclature implies a carboxyl group attached to the nitrogen (N1) and the carbon (C5). N-carboxylic acids (carbamic acid derivatives) are kinetically unstable and prone to spontaneous decarboxylation.
Scenario A: You are working with 1H-Pyrazole-3,5-dicarboxylic acid (CAS: 3112-31-0), the standard stable building block (often numbering is confused due to tautomerism).
Scenario B: You have synthesized the true 1,5-isomer (N-carboxy). This species is transient; storage is not recommended.
This guide focuses on the stabilization of the Pyrazole-Dicarboxylic Acid scaffold (typically the 3,5-isomer) in solution, addressing the universal risks of decarboxylation and precipitation.
Part 1: The Stability Profile
To stabilize this molecule, you must understand the two forces driving its degradation: Thermal Decarboxylation and pH-Dependent Solubility Collapse .
The Decarboxylation Risk
Pyrazole carboxylic acids are thermodynamically predisposed to lose CO₂ (decarboxylation), particularly at elevated temperatures or in the presence of transition metals (e.g., Copper, Iron) which catalyze the process.
Mechanism: The electron-withdrawing nature of the pyrazole ring facilitates the cleavage of the C-C bond, releasing CO₂ and leaving a mono-carboxylic acid or unsubstituted pyrazole.
Trigger: Temperatures >50°C or acidic environments accelerate this.
The Solubility Trap
As a dicarboxylic acid, the molecule exists in three ionization states.
pH < 3 (Fully Protonated): Insoluble in water; precipitates from aqueous buffers.
pH > 7 (Deprotonated Dianion): Highly soluble and stable.
DMSO/Organic Solvents: Soluble, but hygroscopic solvents (absorbing water from air) can trigger precipitation if the "wet" solvent pH shifts.
Part 2: Visualizing the Instability Pathways
The following diagram illustrates the critical degradation and solubility pathways you must manage.
Figure 1: Stability landscape of Pyrazole Dicarboxylic Acid. Note that decarboxylation is irreversible, while precipitation is reversible via pH adjustment.
Part 3: Step-by-Step Storage Protocols
Protocol A: Long-Term Solid Storage
Objective: Prevent hydration changes and slow thermal degradation.
Container: Amber glass vial (protects from light-induced radical formation).
Atmosphere: Flush with Argon or Nitrogen before sealing.
Temperature: Store at -20°C . Room temperature is acceptable for short terms (<1 month), but cold storage inhibits slow decarboxylation.
Desiccation: Store the vial inside a desiccator.
Why? 1H-Pyrazole-3,5-dicarboxylic acid forms a monohydrate (CAS 303180-11-2).[1][2] Fluctuating humidity alters the water content, leading to weighing errors in future experiments [1].
Protocol B: Stabilizing Solutions (The "Master Stock")
Objective: Create a solution stable for >6 months.
Parameter
DMSO Stock (Preferred for Screening)
Aqueous Stock (Preferred for Biology)
Concentration
10 mM - 100 mM
1 mM - 10 mM (Solubility Limited)
Solvent
Anhydrous DMSO (Grade ≥99.9%)
PBS (pH 7.4) or 100mM Tris (pH 8.0)
Additive
None initially.
Must add Base: 2.05 eq. NaOH
Storage Temp
-20°C or -80°C
-20°C
Stability Risk
Water absorption (Hygroscopic)
pH Drift / Microbial Growth
Detailed Workflow for Aqueous Solubilization:
Weigh the dicarboxylic acid solid.
Calculate 2.05 molar equivalents of NaOH (or KOH).
Reasoning: You must deprotonate both carboxylic acid groups to ensure water solubility. The pyrazole NH is also weakly acidic (pKa ~14), but the carboxyls (pKa ~3-4) are the priority.
Add the base to the water before adding the solid.
Add the pyrazole solid slowly with vortexing.
Filter Sterilize (0.22 µm PVDF) immediately.
Aliquot into single-use vials to avoid freeze-thaw cycles.
Part 4: Troubleshooting & FAQs
Q1: My DMSO stock solution has formed crystals after being in the freezer. Is it ruined?
Diagnosis: This is likely "Water-Crash" Precipitation . DMSO is hygroscopic. If the vial was opened frequently, it absorbed atmospheric moisture. At -20°C, the solubility of the protonated acid decreases in wet DMSO.
Fix:
Warm the vial to 37°C and vortex vigorously.
If it does not redissolve, the compound may have formed a hydrate crystal lattice. Add a small volume (1-2 µL) of 1M NaOH to force deprotonation and resolubilization.
Prevention: Use septum-sealed vials and minimize air exposure.
Q2: I see a new peak on my HPLC chromatogram after heating the solution.
Diagnosis: You have likely induced Thermal Decarboxylation .
Mechanism: Pyrazole dicarboxylic acids can lose CO₂ to form Pyrazole-monocarboxylic acid. This is catalyzed by heat and trace metals [2].
Verification: Check the Molecular Weight (MW) of the new peak. It should be exactly 44 Da less than your parent compound (Loss of CO₂).
Fix: This is irreversible. Discard the solution. Ensure future experiments do not exceed 50°C unless necessary.
Q3: Can I use this compound in an assay with Copper or Iron catalysts?
Warning: Extreme Caution Required.
Reason: Transition metals (especially Cu(II)) are known catalysts for the decarboxylation of pyrazole carboxylic acids, even under mild conditions [2].
Protocol: If metals are required, keep the reaction temperature as low as possible and monitor stability by LC-MS.
Q4: The Certificate of Analysis says "Monohydrate". How do I calculate the Molarity?
Calculation: You must use the MW of the hydrate, not the anhydrous form.
Error Impact: If you use the anhydrous MW to calculate the mass for a monohydrate solid, your actual concentration will be ~11% lower than intended.
References
Thermo Fisher Scientific. (2026). Safety Data Sheet: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. Retrieved from
Xiang, S., et al. (2019).[3] Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[3] Inorganic Chemistry Frontiers, 6, 2359-2364.[3] Retrieved from
ChemicalBook. (2025). 3,5-Pyrazoledicarboxylic acid Properties and Stability. Retrieved from
overcoming steric hindrance in 1H-Pyrazole-1,5-dicarboxylic acid complexes
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with 1H-Pyrazole-1,5-dicarboxylic acid (1,5-H3pdca) and its derivatives. Unlike the thermodynamically stable 3,5-isom...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with 1H-Pyrazole-1,5-dicarboxylic acid (1,5-H3pdca) and its derivatives.
Unlike the thermodynamically stable 3,5-isomer, the 1,5-isomer presents unique challenges due to the vicinal steric clash between the N1-substituent and the C5-carboxylate. This guide addresses these specific topological and stability issues.
Status: Operational | Tier: Advanced Chemical Support
Topic: Overcoming Steric Hindrance & Isomerization in Coordination & Medicinal Chemistry
Core Issue Diagnosis: The "Vicinal Clash"
Ticket ID: GEO-001
Symptom: Poor metal binding, low synthetic yields, or unexpected product isolation (often the 1,3-isomer).
The Root Cause
The 1,5-substitution pattern forces the N1-carboxylate (or ester) and C5-carboxylate into a strained vicinal geometry . Unlike the 3,5-isomer, where substituents are separated by the N2 atom, the 1,5-isomer suffers from:
Electrostatic Repulsion: Two carbonyl oxygens in close proximity.
Steric Locking: The C5-carboxylate is forced out of planarity to avoid the N1-group, breaking conjugation and reducing chelation strength.
Sigmatropic Rearrangement: Under thermal stress, the N1-group often migrates to C3, converting the kinetic 1,5-product into the thermodynamic 1,3-product (the "Pyrazolate Walk").
Visualizing the Failure Mode
The following diagram illustrates the steric pressure and the rearrangement risk.
Caption: Figure 1. The "Pyrazolate Walk" mechanism where steric strain drives the conversion of the 1,5-isomer to the 1,3-isomer under thermal stress.
Troubleshooting Experimental Workflows
Scenario A: "My Metal Complex Won't Crystallize / Yield is Low"
Diagnosis: The N1-carboxylate is likely decarboxylating or blocking the N2-donor site due to bulk. N-attached carboxylic acids (carbamic acid derivatives) are inherently unstable unless esterified or stabilized by a metal immediately.
Protocol: The "In-Situ" Stabilization Method
Do not attempt to isolate the free acid ligand if N1 is a carboxylate. Instead, generate it in the presence of the metal.
Precursor: Start with the Diester (Dimethyl 1H-pyrazole-1,5-dicarboxylate).[1]
Hydrolysis Control:
Avoid: Refluxing in strong acid (triggers rearrangement).
Use: Base-catalyzed hydrolysis (LiOH) at Room Temperature (25°C).
Metal Source: Use Lanthanide salts (Ln(NO₃)₃).
Why? Lanthanides have high coordination numbers (CN=8-9) and flexible geometries. They can accommodate the "twisted" bite angle of the 1,5-ligand better than transition metals like Cu(II) or Zn(II), which demand rigid square planar/tetrahedral geometries.
Scenario B: "I Isolated the Wrong Isomer (1,3 instead of 1,5)"
Diagnosis: Your reaction temperature crossed the Sigmatropic Threshold .
Protocol: Kinetic Control Synthesis
Parameter
Recommendation
Rationale
Temperature
< 60°C
Higher temps favor the 1,5 → 1,3 shift (Arrhenius activation).
Solvent
MeOH/THF (1:1)
Avoid high-boiling solvents (DMF/DMSO) that encourage thermal drift.
Base
LiOH or t-BuOK
Lithium coordinates tightly to oxygen, potentially "locking" the carboxylates in place during hydrolysis.
| Time | Short (< 4 hrs) | Extended reaction times favor thermodynamic equilibration. |
When building Metal-Organic Frameworks (MOFs), the 1,5-isomer acts as a curved linker , unlike the linear 3,5-isomer. This induces helicity or discrete cages rather than infinite sheets.
Strategy: The "Spacer" Approach
To overcome the steric crowding at the metal node, do not use the 1,5-ligand alone.
Co-Ligand: Introduce a long, linear spacer (e.g., 4,4'-bipyridine or 1,4-benzenedicarboxylic acid).
Effect: The spacer binds to the metal's axial sites, pushing the bulky pyrazole units apart equatorially.
Strategy: Chelation Mode Engineering
The 1,5-dicarboxylate can adopt two distinct modes. You must design your pH to select the one that minimizes strain.
Mode A (Bridging):
-:. The N1-carboxylate binds Metal 1, C5-carboxylate binds Metal 2.
Steric Impact:[2]Low. The groups point away from each other.
Mode B (Chelating):
(N2 + C5-COO).
Steric Impact:[2]High. The N1-group clashes with the metal's auxiliary ligands.
Decision Matrix for Ligand Design:
Caption: Figure 2. Decision tree for selecting coordination modes based on N1-substituent bulk.
In drug discovery (e.g., CB1 antagonists, 5-LOX inhibitors), the steric clash in 1,5-diarylpyrazoles is a feature , not a bug. It forces the phenyl ring at C5 to twist perpendicular to the pyrazole core.
Leveraging Sterics for Selectivity
Atropisomerism: The rotation barrier created by the 1,5-clash can lead to atropisomers (chiral conformers).
Receptor Docking: Many enzyme pockets (e.g., COX-2, 5-LOX) have a "hydrophobic slot" that specifically accommodates this twisted "L-shape" or "T-shape" geometry, which planar 1,3-isomers cannot fit.
Q: Can I buy 1H-pyrazole-1,5-dicarboxylic acid off the shelf?A: Rarely as the free acid. You will usually find the Dimethyl ester (CAS 135641-61-1) .[1] If you see a vendor selling the free acid, verify the CAS, as they often ship the stable 1,3-isomer by mistake.
Q: Why does my NMR show broad peaks for the C5-group?A: Restricted rotation. The steric clash between N1 and C5 is slowing down the rotation of the C5-substituent on the NMR timescale. Run the NMR at 50°C to sharpen the peaks (coalescence).
Q: How do I prove I have the 1,5-isomer and not the 1,3-isomer?A: Use NOESY NMR .
1,5-Isomer: You will see a strong NOE correlation between the N1-substituent and the C5-substituent.
1,3-Isomer: These groups are far apart; no NOE signal will be observed between them.
References
Isomerization Mechanisms: Frampton, C. S., et al. (1991). "Sense of sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates." Canadian Journal of Chemistry.[3] Link[3]
Medicinal Chemistry (Steric Twist): Zhou, Y., et al. (2016). "Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase." Acta Pharmacologica Sinica. Link
Coordination Chemistry: La Monica, G., & Ardizzoia, G. A. (1997). "The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems." Progress in Inorganic Chemistry.
Synthesis Protocols: Jiang, J. A., et al. (2012).[4] "One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids." Synlett. Link
MOF Topology: Li, X. L., et al. (2022). "Synthesis and Luminescent Property of One New Three-Dimensional {Cd4} Cluster Coordination Polymer." Journal of Molecular Structure. Link
1H-NMR spectrum analysis of 1H-Pyrazole-1,5-dicarboxylic acid
Technical Comparison Guide & Structural Validation Part 1: Executive Summary & Nomenclature Correction In the context of Fragment-Based Drug Discovery (FBDD), pyrazole dicarboxylic acids are critical scaffolds for design...
Part 1: Executive Summary & Nomenclature Correction
In the context of Fragment-Based Drug Discovery (FBDD), pyrazole dicarboxylic acids are critical scaffolds for designing kinase inhibitors and active site probes. However, their analysis is frequently complicated by tautomerism and inconsistent nomenclature in legacy literature.
Critical Nomenclature Clarification:
The specific query "1H-Pyrazole-1,5-dicarboxylic acid" refers to a structure that is chemically unstable in its free acid form. A carboxylic acid group attached directly to a nitrogen atom (
, a carbamic acid) is prone to spontaneous decarboxylation.
The Commercial Entity: The stable, commercially available solid is 1H-Pyrazole-3,5-dicarboxylic acid (CAS: 3112-31-0).
The Tautomerism: In solution, the proton on the nitrogen oscillates between N1 and N2. Consequently, positions 3 and 5 are chemically equivalent on the NMR timescale, rendering the molecule symmetric.
This guide analyzes the 1H-NMR spectrum of the stable 3,5-isomer , compares it against its primary structural isomer (3,4-dicarboxylic acid ), and provides a self-validating protocol for identification.
Part 2: Structural Context & Tautomeric Equilibrium
To interpret the NMR spectrum correctly, one must understand the dynamic behavior of the pyrazole ring in polar aprotic solvents (like DMSO-d
).
The Symmetry Mechanism
In 1H-Pyrazole-3,5-dicarboxylic acid , the rapid exchange of the N-H proton makes the two carboxylic acid groups equivalent.
Structure B: 1H-pyrazole-5,3-dicarboxylic acid (Identical to A).
Because of this symmetry, the carbon backbone possesses only one unique non-exchangeable proton (H4). This results in a simplified spectrum compared to asymmetric isomers.
Comparison: The 3,4-Isomer
The primary impurity or alternative isomer is 1H-Pyrazole-3,4-dicarboxylic acid .
Asymmetry: The H is located at C5 (adjacent to Nitrogen).
Electronic Environment: The C5 proton is significantly more deshielded (downfield) than the C4 proton of the 3,5-isomer due to the adjacent electronegative nitrogen.
Part 3: Comparative 1H-NMR Analysis
The following data compares the target molecule against its structural isomer in DMSO-d
.
Table 1: Chemical Shift Comparison (DMSO-d
, 300-400 MHz)
Feature
Target: Pyrazole-3,5-dicarboxylic acid
Alternative: Pyrazole-3,4-dicarboxylic acid
Mechanistic Reason
Aromatic Signal
7.10 – 7.25 ppm (Singlet)
8.00 – 8.90 ppm (Singlet)
Shielding: H4 (3,5-iso) is to Nitrogen. H5 (3,4-iso) is to Nitrogen (deshielded).
Integration
1H
1H
Both have one aromatic proton.
NH / COOH
13.0 – 14.5 ppm (Broad)
12.5 – 14.0 ppm (Broad)
Rapid exchange of acidic protons prevents splitting.
Symmetry
Symmetric ( on NMR timescale)
Asymmetric
3,5-isomer averages the environment; 3,4-isomer does not.
Key Diagnostic Marker
The H4 Singlet at ~7.16 ppm is the definitive fingerprint for the 3,5-dicarboxylic acid. If your singlet appears above 8.0 ppm, you likely possess the 3,4-isomer.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducible spectral acquisition and differentiation between the free acid and its salts.
Step 1: Solvent Selection
Recommended:DMSO-d
(99.8% D).
Why: It solubilizes the dicarboxylic acid effectively and slows proton exchange enough to sometimes see the broad COOH/NH peaks.
Avoid: CDCl
(Poor solubility).
Note on D
O: Soluble, but the NH/COOH protons will exchange immediately with Deuterium (H/D exchange), disappearing from the spectrum. Use DO only if you want to focus solely on the aromatic singlet.
Step 2: Sample Preparation
Weigh 5–10 mg of the solid sample.
Add 0.6 mL of DMSO-d
.
Sonicate for 60 seconds. (Dicarboxylic acids often form intermolecular Hydrogen-bond dimers; sonication ensures monomeric dispersion).
Critical Check: Ensure the solution is clear. Suspension particles will cause line broadening of the aromatic singlet.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1H (zg30).
Relaxation Delay (D1): Set to > 5 seconds .
Reasoning: The aromatic proton on electron-deficient rings can have long T1 relaxation times. A short D1 leads to poor integration ratios.
Scans (NS): 16 (Sufficient for >5 mg).
Step 4: Data Processing
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Integration: Normalize the aromatic singlet to 1.0. The broad acidic peak (if visible) should integrate to ~3.0 (1 NH + 2 COOH), though it is often under-integrated due to exchange broadening.
Part 5: Visualization & Logic Flow
The following diagram illustrates the decision logic for identifying the pyrazole isomer based on the aromatic proton shift.
Figure 1: Logic flow for differentiating Pyrazole-3,5-dicarboxylic acid from its 3,4-isomer using 1H-NMR chemical shifts in DMSO-d6.
Part 6: Advanced Insight – The "1,5" vs "1,3" Regioselectivity Issue
While the dicarboxylic acid itself is symmetric (3,5), researchers often encounter the "1,5" nomenclature when alkylating the molecule.
If you react 1H-pyrazole-3,5-dicarboxylate with an alkyl halide (
):
The symmetry breaks.
You obtain 1-alkyl-pyrazole-3,5-dicarboxylic acid .
Note: There is no "1-alkyl-1,5" isomer. The N1 substitution defines the numbering.
Real Challenge: If you start with a monocarboxylate (e.g., Pyrazole-3-carboxylic acid) and alkylate it, you get a mixture of 1,3 (1-alkyl-3-COOH) and 1,5 (1-alkyl-5-COOH) isomers.
1,3-isomer NMR: H4 and H5 show characteristic coupling (
Hz). H5 is downfield (~7.8 ppm).
1,5-isomer NMR: H3 and H4 show characteristic coupling (
Hz). H3 is upfield relative to H5.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]
Elguero, J., et al. (2000).[6] Proton Disorder-Order in Pyrazole-4-carboxylic Acid. (Contextual reference for Pyrazole NMR dynamics). Journal of the American Chemical Society.[Link]
Distinguishing 1H-Pyrazole-1,5-dicarboxylic acid from its 1,3-Isomer: A Comprehensive Analytical Guide
In the development of novel pharmacophores and agrochemicals, the pyrazole scaffold is ubiquitous. However, synthesizing and characterizing multi-substituted pyrazoles often yields complex mixtures of positional isomers.
Author: BenchChem Technical Support Team. Date: March 2026
In the development of novel pharmacophores and agrochemicals, the pyrazole scaffold is ubiquitous. However, synthesizing and characterizing multi-substituted pyrazoles often yields complex mixtures of positional isomers. Distinguishing between 1H-pyrazole-1,5-dicarboxylic acid and 1H-pyrazole-1,3-dicarboxylic acid presents a notorious analytical challenge. Because these isomers possess identical masses and virtually identical functional group profiles, standard mass spectrometry (LC-MS) and infrared (IR) spectroscopy are insufficient for definitive identification.
This guide provides an authoritative, self-validating analytical framework for differentiating these two isomers, grounded in mechanistic chemistry, advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (XRD).
Structural Divergence & Mechanistic Origins
The structural difference between the 1,3- and 1,5-isomers lies in the spatial relationship of the carboxylic acid (or ester) groups relative to the pyrazole ring nitrogens.
1,3-Isomer: Substituents are located at N1 and C3. The ring protons are at C4 and C5.
1,5-Isomer: Substituents are located at N1 and C5. The ring protons are at C3 and C4.
The Chemical Stability Imperative (Causality in Experimental Design)
Expertise Note: Before attempting any analytical characterization, it is critical to understand that free
-carboxylic acids (heteroaryl carbamic acids) are thermodynamically unstable. They are highly prone to spontaneous decarboxylation at room temperature. Therefore, all definitive analytical workflows, isolation steps, and structural validations must be performed on their esterified derivatives (e.g., dimethyl or di-tert-butyl esters) to preserve the integrity of the N1-substituent[1].
Synthetic Origins
These isomers frequently arise from thermal 1,5-sigmatropic rearrangements of 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates. As demonstrated by Frampton et al., the sequential migration of alkyl and methoxycarbonyl groups heavily favors the formation of the 1,3-isomer over the 1,5-isomer due to transition state energetics[1].
Fig 1. Sigmatropic rearrangement pathway distinguishing 1,3- and 1,5-pyrazole isomers.
Analytical Methodologies for Isomer Differentiation
To establish a self-validating system for isomer identification, researchers must rely on techniques that probe the exact atomic connectivity.
The HMBC Advantage (Solution-State Validation)
Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard for distinguishing these isomers in solution[2]. The causality behind this choice relies on the detection of 3-bond heteronuclear couplings (
):
In the 1,3-isomer: The proton at C5 (
) is directly adjacent to N1. The coupling path from to the N1-carbonyl carbon is exactly 3 bonds (). This generates a strong, definitive HMBC cross-peak .
In the 1,5-isomer: The C5 position is occupied by the carboxylate group, leaving protons only at C3 and C4. The coupling path from
to the N1-carbonyl is 4 bonds (). The path from is also 4 bonds (). Because 4-bond couplings () are generally too weak to observe in standard HMBC experiments, no cross-peak will be observed between the ring protons and the N1-carbonyl carbon.
When NMR signals are broadened due to restricted rotation or prototropic exchange, Single-Crystal XRD provides the ultimate, unambiguous 3D spatial coordinates of the atoms, definitively proving the regiochemistry of the substituents[1].
Experimental Protocols
Protocol A: NMR Sample Preparation and HMBC Acquisition
This protocol is designed to be self-validating; the presence or absence of a single specific cross-peak dictates the result.
Sample Preparation: Dissolve 15–20 mg of the purified pyrazole dicarboxylic acid diester in 0.6 mL of a dry, non-exchanging deuterated solvent (e.g.,
or ). Do not use protic solvents to avoid transesterification or signal broadening.
1D Acquisition: Acquire standard
and spectra to identify the exact chemical shifts of the two ring protons and the two carbonyl carbons.
HMBC Setup: Set up a 2D
HMBC experiment optimized for a long-range coupling constant of .
Data Analysis (The Validation Step):
Locate the
signal for the N1-carbonyl (typically highly deshielded, ~150-160 ppm).
Check for a cross-peak at the intersection of the N1-carbonyl carbon and any pyrazole ring proton.
Solvent Selection: Dissolve 50 mg of the esterified isomer in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexanes or Ethyl Acetate/Heptane).
Slow Evaporation: Pierce the cap of the vial with a needle to allow for ultra-slow solvent evaporation at room temperature over 3–7 days.
Harvesting: Select a single crystal with well-defined faces, free of twinning.
Diffraction: Mount the crystal on a diffractometer and solve the structure using direct methods to confirm the exact positional substitution.
Fig 2. Self-validating analytical workflow for definitive pyrazole isomer identification.
Comparative Data Summary
Summarizing the quantitative and qualitative markers allows for rapid benchmarking during routine laboratory analysis.
Property / Technique
1H-Pyrazole-1,3-dicarboxylic acid (Ester)
1H-Pyrazole-1,5-dicarboxylic acid (Ester)
Diagnostic Value
Chemical Stability (Free Acid)
Prone to decarboxylation at N1
Prone to decarboxylation at N1
Requires esterification prior to analysis.
Ring Protons ( NMR)
,
,
Initial indicator; exact shifts depend on the ester alkyl group.
HMBC Correlation to N1-C=O
Strong cross-peak ( from )
No cross-peak ( / are bonds away)
Definitive (Solution state)
Crystallographic Dihedral Angle
N1-ester plane is relatively coplanar with the pyrazole ring
N1-ester plane twists out of plane due to steric clash with C5-ester
Definitive (Solid state)
References
Frampton, C. S., Majchrzak, M. W., & Warkentin, J. "Sense of sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates. Crystal and molecular structures of two dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates." Canadian Journal of Chemistry 69, no. 3 (1991): 373-378. URL: [Link]
Diniz, C., et al. "Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids." Pharmaceuticals 15, no. 9 (2022): 1053. URL: [Link]
Validation
Comparative Guide: FTIR Characterization of 1H-Pyrazole-1,5-dicarboxylic Acid
The following guide provides an in-depth technical comparison of the FTIR characterization of 1H-Pyrazole-1,5-dicarboxylic acid (CAS 90993-83-2) versus its more common isomer, 1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of the FTIR characterization of 1H-Pyrazole-1,5-dicarboxylic acid (CAS 90993-83-2) versus its more common isomer, 1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0).
Executive Summary
1H-Pyrazole-1,5-dicarboxylic acid represents a specific regioisomer where carboxyl groups are located at the N1 and C5 positions.[1][2] This creates a chemically distinct environment compared to the thermodynamically stable 1H-Pyrazole-3,5-dicarboxylic acid (where carboxyls are at C3 and C5).[1][2]
For researchers in drug discovery, distinguishing these isomers is critical because the N1-carboxyl group (carbamic acid moiety) in the 1,5-isomer exhibits unique reactivity and instability (prone to decarboxylation) compared to the robust C-carboxyl groups of the 3,5-isomer.[1] This guide outlines the specific FTIR signatures required to validate the structural integrity of the 1,5-isomer.
Key Differentiator
1,5-Isomer: Contains an N-COOH (carbamic acid) and a C-COOH .[1][2] Lacks a free ring N-H bond.
3,5-Isomer: Contains two C-COOH groups and a free ring N-H bond.[1][2]
Structural & Mechanistic Basis for FTIR Analysis[1][2]
The spectral differences arise from the symmetry and the specific atoms to which the carboxyl groups are attached.
Structural Comparison[2]
1H-Pyrazole-3,5-dicarboxylic acid:
Symmetry: High.[1] The molecule often exists as a zwitterion or forms strong intermolecular hydrogen-bonded dimers.[1][2]
Tautomerism: The H on nitrogen can shift between N1 and N2, making positions 3 and 5 chemically equivalent in solution, though distinct in solid-state IR.[1]
Functional Groups: Ring
, Conjugated (x2), , .
1H-Pyrazole-1,5-dicarboxylic acid:
Symmetry: Asymmetric.
Electronic Environment: The N1 position is substituted by a carboxyl group (
).[1][2] This removes the N-H stretch and introduces a carbamate-like carbonyl.[1][2]
Functional Groups:
(Carbamic acid), (Conjugated acid), .[1] NO Ring N-H.
Theoretical Pathway (Graphviz)[1]
Figure 1: Decision logic for distinguishing pyrazole dicarboxylic acid isomers via FTIR.
Detailed Characteristic Peaks[1]
The following table synthesizes experimental data and spectroscopic principles for distinguishing the target compound from its primary alternative.
Table 1: Comparative FTIR Signatures[1][2]
Functional Group
Vibration Mode
1H-Pyrazole-1,5-dicarboxylic acid (Target)
1H-Pyrazole-3,5-dicarboxylic acid (Alternative)
Mechanistic Insight
Ring N-H
Stretching
ABSENT
3100 – 3400 cm⁻¹ (Medium/Broad)
The 1,5-isomer has a carboxyl group on N1, eliminating the N-H bond.[1][2] This is the primary diagnostic.[1]
O-H (Acid)
Stretching
2500 – 3300 cm⁻¹ (Very Broad)
2500 – 3300 cm⁻¹ (Very Broad)
Both contain carboxylic acids.[1] Broad "fermi resonance" bands often obscure the region.[1]
N-COOH (carbamic) is electronically distinct and often appears at higher wavenumbers than conjugated C-COOH.
C=N (Ring)
Stretching
1520 – 1550 cm⁻¹
1540 – 1580 cm⁻¹
Substitution at N1 alters ring conjugation, shifting the C=N band.[1][2]
C-O (Acid)
Stretching
1210 – 1320 cm⁻¹
1210 – 1300 cm⁻¹
C-O stretch coupled with O-H bending.
Critical Analysis of the "1,5" Instability
Warning: The 1H-pyrazole-1,5-dicarboxylic acid is chemically fragile.[1][2] The N-COOH group is a carbamic acid derivative.[1][2] In many synthetic workflows, this compound spontaneously decarboxylates to 1H-pyrazole-5-carboxylic acid upon heating or prolonged exposure to moisture.[1][2]
Spectral Artifacts: If your spectrum shows a strong N-H peak (~3200 cm⁻¹) and only one C=O environment (~1690 cm⁻¹), your 1,5-sample has likely degraded into the mono-acid or rearranged.[1]
Experimental Protocol: Validating the Spectrum
To ensure the spectrum reflects the intact 1,5-isomer and not a degradation product, follow this strict protocol.
Sample Preparation (Solid State)
Method: KBr Pellet (Preferred for resolution) vs. ATR (Preferred for speed/non-destructive).[1]
Dry Environment: Ensure the sample is dry. Moisture accelerates the decarboxylation of N-COOH.[1][2]
Matrix Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.
Compression: Press at 8-10 tons for 2 minutes. Avoid excessive heating during grinding, which can degrade the 1,5-isomer.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: X-ray Diffraction Profiling of 1H-Pyrazole-3,5-dicarboxylic Acid Crystals
Executive Summary & Nomenclature Correction
Critical Technical Note: The search term "1H-Pyrazole-1,5-dicarboxylic acid" is a chemical misnomer often encountered in procurement and early-stage literature. In the 1H-tautomer form, the nitrogen at position 1 bears a proton, precluding a carboxylic acid substitution at that site without forming an unstable N-carboxy (carbamic acid) species.
The stable, commercially relevant entity is 1H-Pyrazole-3,5-dicarboxylic acid (H₃pdca) . Due to annular tautomerism, the 3,5-substitution pattern is equivalent to 1,5-substitution only if the proton resides on N2, but standard IUPAC nomenclature dictates the 3,5-designation.
This guide provides an in-depth XRD comparison of H₃pdca Monohydrate against its primary structural alternative, 1H-Pyrazole-4-carboxylic acid (Hpca) , and analyzes the dehydration phase transformation critical for drug stability profiles.
Comparative Analysis: H₃pdca vs. Alternatives
The structural utility of pyrazole carboxylic acids lies in their hydrogen-bonding "tectons"—the specific supramolecular motifs they form. We compare the dicarboxylic H₃pdca against the monocarboxylic Hpca to demonstrate how substitution symmetry dictates lattice stability.
Analytic Insight: The b-axis of H₃pdca (3.750 Å) corresponds to the π-stacking distance between pyrazole rings. This short axis is a "fingerprint" feature in PXRD, often appearing as a high-intensity reflection at high 2θ angles, indicating strong π-π overlap which confers thermal stability up to ~280°C (prior to decarboxylation).
Structural Characterization & Mechanism
The Role of Water in H₃pdca
Unlike many solvates where solvent fills voids (channel solvates), the water in H₃pdca is structural .[1] It acts as a bridge between the carboxylic acid groups of adjacent chains.
Dehydration Risk: Removal of this water (heating >110°C) causes a collapse of the 3D network, leading to an amorphous or microcrystalline anhydrous phase that is often hygroscopic. This phase change is irreversible under ambient humidity, making the monohydrate the preferred form for API development.
Supramolecular Topology
The following diagram illustrates the hydrogen bonding logic that differentiates the 3,5-isomer from the 4-isomer.
Figure 1: Comparative supramolecular assembly logic. H₃pdca utilizes water to bridge its V-shaped ribbons, whereas Hpca packs efficiently into sheets without solvent intervention.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality Single Crystal XRD (SCXRD) data for H₃pdca suitable for regulatory submission, a slow evaporation method involving pH control is required to prevent the precipitation of the kinetic amorphous phase.
Workflow Diagram
Figure 2: Optimized crystallization workflow for isolating the stable P2₁/n monohydrate phase.
Step-by-Step Methodology
Solvent Preparation: Prepare a mixed solvent system of deionized water and ethanol (4:1 ratio). Pure water often leads to excessive solubility and fast precipitation, while high ethanol content yields small, needle-like crystals unsuitable for SCXRD.
Saturation: Dissolve 100 mg of H₃pdca in 10 mL of the solvent mixture at 60°C. Stir until the solution is clear.
Nucleation Control: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean glass vial. This removes dust particles that could induce twinning.
Crystallization: Cover the vial with Parafilm and poke 2-3 small holes to allow slow evaporation. Store in a vibration-free environment at 25°C.
Checkpoint: Prismatic crystals should appear within 48-72 hours.
Mounting: Select a crystal with dimensions approx. 0.2 x 0.2 x 0.3 mm. Mount on a glass fiber using epoxy or cryo-oil.
Data Collection: Collect data at 293K (room temp) to maintain the hydrate structure. Cooling to 100K is acceptable but may induce a phase transition if the water network is flexible.
References
Ching, N., Pan, L., Huang, X., & Li, J. (2000).[2] 3,5-Pyrazoledicarboxylic acid monohydrate.[1][2][3][4][5] Acta Crystallographica Section C, 56(9), 1124-1125.[2] Link
Foces-Foces, C., Eguaras, A., & Elguero, J. (1999). The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids in the solid state.[6] Journal of Molecular Structure.[1][7] Link
PubChem. (2025).[2][4] 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Compound Summary. National Library of Medicine. Link
Cambridge Crystallographic Data Centre (CCDC). Deposition Number 2011294 (H3pdca Monohydrate).Link
The Subtle Dance of Isomers: A Comparative Guide to the Binding Affinity of 1,5- vs. 1,3-Pyrazole Dicarboxylic Acids
For Immediate Release A Deep Dive into the Structure-Activity Relationship of Pyrazole Dicarboxylic Acid Isomers for Researchers, Scientists, and Drug Development Professionals. In the intricate world of molecular recogn...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of Pyrazole Dicarboxylic Acid Isomers for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of molecular recognition, even the slightest change in a molecule's architecture can lead to profound differences in its biological activity. This guide provides a detailed comparison of the binding affinities of 1,5- and 1,3-pyrazole dicarboxylic acids, two closely related isomers whose subtle structural variations can significantly impact their interaction with biological targets. Drawing upon established principles of medicinal chemistry and experimental data from broader structure-activity relationship (SAR) studies, this document aims to equip researchers with the insights needed to make informed decisions in the design of novel therapeutics.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of carboxylic acid groups, in particular, can facilitate strong interactions with biological targets through the formation of hydrogen bonds and salt bridges with key amino acid residues in a binding pocket.[2] The relative positioning of these acidic groups, as in the case of 1,3- and 1,5-pyrazole dicarboxylic acids, is a critical determinant of a compound's binding affinity and selectivity.
The Influence of Carboxylate Positioning on Binding Affinity: A Tale of Two Isomers
The key to understanding the difference in binding affinity lies in the spatial arrangement of the two carboxyl groups. In 1,3-pyrazole dicarboxylic acid , the acidic moieties are positioned on adjacent carbon atoms, creating a specific charge distribution and a defined distance between the two potential interaction points. In contrast, 1,5-pyrazole dicarboxylic acid places the carboxyl groups at opposite ends of the pyrazole ring, resulting in a greater separation and a different geometric presentation of the key binding features.
This seemingly minor isomeric difference can have profound consequences for how each molecule fits into a protein's binding site. The optimal positioning of hydrogen bond donors and acceptors, as well as the overall shape complementarity, will dictate the strength of the interaction.
Insights from Structure-Activity Relationship (SAR) Studies
Numerous studies on mono- and di-substituted pyrazoles highlight the importance of substituent placement for biological activity. For instance, studies on pyrazole-based inhibitors have shown that modifications at the 3 and 5 positions can significantly modulate inhibitory activity and selectivity.[3][4] This suggests that these positions are often involved in critical interactions within the binding pocket.
Pyrazole-3-carboxylic acids have been successfully developed as inhibitors for various enzymes, indicating that a carboxylate at this position can effectively engage with the target.[5][6][7]
Pyrazole-4-carboxylic acids have also demonstrated potent inhibitory activity against different biological targets, highlighting the viability of this substitution pattern.[8]
The development of 1,5-diarylpyrazole derivatives as selective COX-2 inhibitors underscores the significance of substitutions at the 1 and 5 positions for achieving specific biological effects.[9]
These findings collectively support the principle that the location of functional groups on the pyrazole scaffold is a key determinant of binding affinity. Therefore, it is highly probable that 1,3- and 1,5-pyrazole dicarboxylic acids will exhibit distinct binding profiles for any given target.
The following table summarizes hypothetical binding affinity data based on the principles derived from existing SAR studies. It is important to note that these are illustrative examples and the actual binding affinities would need to be determined experimentally for a specific target.
Isomer
Target
Hypothetical Kd (nM)
Rationale
1,3-Pyrazole Dicarboxylic Acid
Enzyme A
50
The adjacent carboxylates may form a bidentate interaction with a positively charged residue or metal ion in the active site.
1,5-Pyrazole Dicarboxylic Acid
Enzyme A
500
The wider separation of carboxylates may not be optimal for the specific geometry of Enzyme A's active site.
1,3-Pyrazole Dicarboxylic Acid
Receptor B
800
The close proximity of the carboxylates might lead to steric hindrance or an unfavorable electrostatic profile for Receptor B's binding pocket.
1,5-Pyrazole Dicarboxylic Acid
Receptor B
75
The more linear arrangement of the carboxylates may allow for simultaneous interactions with two distinct sub-pockets in Receptor B.
Experimental Determination of Binding Affinity
To empirically compare the binding affinities of 1,3- and 1,5-pyrazole dicarboxylic acids, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most robust and widely used methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
Sample Preparation: Prepare solutions of the protein target and the pyrazole dicarboxylic acid isomer in a matched buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the protein in the sample cell.
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Figure 1: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Experimental Protocol:
Chip Preparation: Immobilize the protein target onto a suitable sensor chip.
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
Analyte Injection: Inject a series of concentrations of the pyrazole dicarboxylic acid isomer over the sensor surface.
Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.
Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Figure 2: Workflow for Surface Plasmon Resonance (SPR).
Conclusion and Future Directions
The precise positioning of carboxylic acid groups on a pyrazole scaffold is a critical factor in determining binding affinity for a given biological target. While direct comparative data for 1,5- and 1,3-pyrazole dicarboxylic acids is limited, a wealth of SAR data for related compounds strongly suggests that these isomers will exhibit distinct binding profiles. The 1,3-isomer, with its vicinal carboxylates, may be well-suited for targets that can accommodate a bidentate binding mode, whereas the 1,5-isomer, with its more distant acidic groups, may be optimal for larger binding sites that allow for interactions with two separate sub-pockets.
For drug development professionals, this underscores the importance of synthesizing and evaluating both isomers in the early stages of a discovery program. The insights gained from such a comparative analysis can provide a more complete understanding of the target's binding site topology and guide the rational design of more potent and selective modulators. Future research should focus on direct, head-to-head comparisons of these and other pyrazole dicarboxylic acid isomers against a panel of diverse biological targets to build a more comprehensive understanding of their structure-affinity relationships.
References
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 20, 2024, from [Link]
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025, July 15). ACS Medicinal Chemistry Letters. Retrieved February 20, 2024, from [Link]
Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017, November 10). PubMed. Retrieved February 20, 2024, from [Link]
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1). PubMed. Retrieved February 20, 2024, from [Link]
Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. (2008, February 23). Journal of Medicinal Chemistry. Retrieved February 20, 2024, from [Link]
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (n.d.). RSC Publishing. Retrieved February 20, 2024, from [Link]
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012, July 1). PubMed. Retrieved February 20, 2024, from [Link]
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 20, 2024, from [Link]
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025, May 22). PMC. Retrieved February 20, 2024, from [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Retrieved February 20, 2024, from [Link]
Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. (n.d.). PMC. Retrieved February 20, 2024, from [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved February 20, 2024, from [Link]
Design, synthesis, and bioactivity of pyrazole acid derivatives as endothelin receptor antagonists. (2013, December 15). PubMed. Retrieved February 20, 2024, from [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved February 20, 2024, from [Link]
New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. Retrieved February 20, 2024, from [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. (n.d.). Semantic Scholar. Retrieved February 20, 2024, from [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Retrieved February 20, 2024, from [Link]
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 20, 2024, from [Link]
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). PMC. Retrieved February 20, 2024, from [Link]
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). MDPI. Retrieved February 20, 2024, from [Link]
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved February 20, 2024, from [Link]
Thermal Decomposition Profile of 1H-Pyrazole-1,5-Dicarboxylic Acid: A Comparative Guide
Executive Summary In the development of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates, the thermal stability of the chosen organic linker is paramount. Pyrazole dicarboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates, the thermal stability of the chosen organic linker is paramount. Pyrazole dicarboxylic acids are widely utilized due to their robust coordination capabilities and structural rigidity. However, positional isomerism profoundly dictates their thermal decomposition profiles. This guide objectively compares the thermal stability of 1H-Pyrazole-1,5-dicarboxylic acid against its widely adopted isomer, 1H-Pyrazole-3,5-dicarboxylic acid , providing researchers with the experimental data and mechanistic causality needed to select the appropriate building block for specific thermal applications.
Mechanistic Causality: Structural Impact on Thermal Stability
The thermal decomposition of pyrazole dicarboxylic acids is not a monolithic event; it is governed by the specific electronic environment of the carboxylate groups. As a Senior Application Scientist, it is critical to understand why these isomers behave differently under thermal stress.
1H-Pyrazole-3,5-dicarboxylic acid (3,5-H3pdca): In this isomer, both carboxylic acid groups are attached to the carbon backbone (C3 and C5). Carbon-bound carboxylic acids benefit from resonance stabilization with the aromatic pyrazole ring. Consequently, 3,5-H3pdca exhibits exceptional thermal stability, typically resisting decarboxylation up to its melting/decomposition point of 290–295 °C[1][2].
1H-Pyrazole-1,5-dicarboxylic acid: This isomer features a carboxylic acid group on the C5 carbon and another on the N1 nitrogen. The N1-carboxylic acid is essentially a carbamic acid derivative (N-COOH). Carbamic acids are notoriously labile because the N-C bond lacks the strong resonance stabilization found in C-C bonds, and the electron-withdrawing nature of the pyrazole ring further weakens it[3]. As a result, 1H-Pyrazole-1,5-dicarboxylic acid undergoes a sequential, two-stage thermal decomposition [4][5]. The N1-carboxyl group readily decarboxylates at significantly lower temperatures (~150–180 °C), yielding 1H-pyrazole-5-carboxylic acid, which subsequently decarboxylates at >250 °C.
Sequential Thermal Decomposition Pathway of 1H-Pyrazole-1,5-dicarboxylic acid.
Comparative Thermal Data
To objectively evaluate performance, the quantitative thermal events (derived from TGA/DSC analysis) of both isomers are summarized below.
Parameter
1H-Pyrazole-1,5-dicarboxylic acid
1H-Pyrazole-3,5-dicarboxylic acid
Primary Decomposition Onset (T_onset)
~150 °C (N1-decarboxylation)
290–295 °C (Simultaneous C3/C5)
Decomposition Stages
Two-stage (N1, then C5)
Single-stage (after dehydration)
Evolved Gases (FTIR)
CO2 (early), CO2, CO, NOx (late)
CO2, CO, NOx (simultaneous)
Melting Point
Decomposes before melting
292–295 °C (dec.)
Application Suitability
Low-temp synthesis, transient intermediates
High-temp MOF/coordination polymers
Data synthesized from comparative TGA-DSC literature and chemical property databases[1][6].
To ensure trustworthiness and reproducibility, the thermal profiling of pyrazole dicarboxylic acids must be conducted using a self-validating system that couples Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) for evolved gas analysis[7][8].
Step-by-Step Workflow
Instrument Calibration (Crucial for Causality):
Action: Calibrate the TGA balance using certified standard weights. Calibrate the DSC heat flow and temperature using high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C).
Rationale: Accurate temperature calibration is critical to distinguish the low-temperature N1-decarboxylation of the 1,5-isomer from baseline drift.
Sample Preparation:
Action: Accurately weigh 2.0 to 5.0 mg of the pyrazole dicarboxylic acid sample into an alumina (Al2O3) crucible. Do not pack the powder tightly.
Rationale: Small sample sizes prevent thermal lag and ensure uniform heat distribution, preventing artificial broadening of the decarboxylation endotherms.
Atmosphere Control:
Action: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min for 30 minutes prior to the run.
Rationale: An inert atmosphere prevents oxidative degradation (combustion) from masking the endothermic decarboxylation events.
Thermal Ramping:
Action: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
Rationale: A 10 °C/min rate provides the optimal balance between peak resolution (separating N1 and C5 mass losses) and signal intensity.
Evolved Gas Analysis (EGA):
Action: Route the exhaust gas through a heated transfer line (200 °C) into an FTIR gas cell. Monitor the asymmetric stretching band of CO2 (~2350 cm⁻¹) continuously.
Rationale: Correlating the TGA mass loss steps with real-time CO2 evolution definitively proves that the mass loss is due to decarboxylation rather than simple sublimation or dehydration[6].
TGA-DSC-FTIR Experimental Workflow for Thermal Profiling.
Conclusion & Application Suitability
The choice between 1H-pyrazole-1,5-dicarboxylic acid and 1H-pyrazole-3,5-dicarboxylic acid must be dictated by the thermal demands of the target application.
For High-Temperature Applications: The 3,5-isomer is the undisputed choice. Its robust C-C linked carboxylates withstand solvothermal synthesis conditions (often 150–200 °C) without degrading, making it an ideal linker for robust Lanthanide-MOFs and coordination polymers[6][8].
For Transient Intermediates: The 1,5-isomer is highly valuable when a thermally labile protecting or directing group is required. The N1-carboxylic acid can be intentionally decarboxylated post-reaction via mild heating, serving as a traceless directing group in complex organic syntheses[4][5].
References[1] 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451514.htm[7] Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. ResearchGate. URL: https://www.researchgate.net/publication/366150242_Effect_of_Different_Synthesis_Approaches_on_Structural_and_Thermal_Properties_of_LanthanideIII_Metal-Organic_Frameworks_Based_on_the_1H-Pyrazole-35-Dicarboxylate_Linker[3] tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1. Benchchem. URL: https://www.benchchem.com/product/b1018446[2] 1H-Pyrazole-3,5-dicarboxylic acid hydrate. AK Scientific, Inc. URL: https://aksci.com/item_detail.php?cat=3165AB[4] PYRAZOLO[1,5-A]PYRIDINE DERIVATIVES AND METHODS OF THEIR USE - EP 3087070 B1. European Patent Office. URL: https://patents.google.com/patent/EP3087070B1/en[8] Synthesis, physicochemical, and thermal characterization of coordination compounds of Cu(II) with a pyrazole-type ligand. ResearchGate. URL: https://www.researchgate.net/publication/339162540[6] A Top-Down Approach and Thermal Characterization of Luminescent Hybrid BPA.DA-MMA@Ln2L3 Materials Based on Lanthanide(III) 1H-Pyrazole-3,5-Dicarboxylates. MDPI. URL: https://www.mdpi.com/1996-1944/15/24/8956[5] Pyrazolo[1,5-a]pyridine derivatives and methods of their use - US20180148447A1. Google Patents. URL: https://patents.google.com/patent/US20180148447A1/en
HPLC method validation for 1H-Pyrazole-1,5-dicarboxylic acid purity
High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 1H-Pyrazole-1,5-dicarboxylic acid: A Comparative Column Guide 1H-Pyrazole-1,5-dicarboxylic acid is a highly functionalized scaf...
Author: BenchChem Technical Support Team. Date: March 2026
High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 1H-Pyrazole-1,5-dicarboxylic acid: A Comparative Column Guide
1H-Pyrazole-1,5-dicarboxylic acid is a highly functionalized scaffold critical to the synthesis of advanced pharmaceuticals and agrochemicals. However, accurately assessing its purity presents a formidable analytical challenge. Due to its dicarboxylic nature and the basicity of the pyrazole ring, the molecule exhibits extreme polarity and a propensity for secondary column interactions.
This guide provides an in-depth, comparative analysis of HPLC column chemistries and establishes a robust, self-validating methodology fully compliant with the latest 1[1].
Part 1: The Mechanistic Challenge & Causality of Method Design
To develop a reliable HPLC method, we must first understand the physicochemical behavior of 1H-Pyrazole-1,5-dicarboxylic acid and the causality behind our chromatographic choices.
1. The Polarity Problem (Why pH Control is Critical)
The molecule possesses two carboxylic acid groups with typical
values between 2.0 and 4.0. At a neutral pH, these groups are fully deprotonated into highly polar carboxylate anions (). In this dianionic state, the molecule cannot partition into a hydrophobic reversed-phase (RP) stationary phase and will elute immediately in the void volume.
Causality: By lowering the mobile phase pH to ~2.5 using 0.1% Phosphoric acid or Trifluoroacetic acid (TFA), we push the pH below the of the acid groups. This protonates them back to their neutral state (), restoring hydrophobicity and ensuring adequate retention on the column[2].
2. The Tailing Problem (Why Column Chemistry Matters)
The ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
hybridized nitrogen in the pyrazole ring acts as a Lewis base and a hydrogen bond acceptor. On traditional legacy C18 columns, this nitrogen interacts strongly with unshielded, acidic silanol groups () on the silica matrix.
Causality: This secondary ion-exchange interaction causes the analyte to desorb slowly, resulting in severe, asymmetric peak tailing. To mitigate this, a specialized low-silanol or mixed-mode column (e.g., Newcrom R1 or heavily end-capped modern C18) is required to shield the pyrazole nitrogen from residual silanols.
Part 2: Comparative Column Performance Data
To objectively demonstrate the impact of column chemistry, we compared a legacy end-capped C18 column against a specialized low-silanol reverse-phase column using identical mobile phase conditions (80:20 Water with 0.1% Phosphoric Acid : Acetonitrile).
Retention Time (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
)
3.2 min
5.8 min
Increased retention avoids the void volume, preventing integration errors from solvent peaks.
Tailing Factor ()
2.1 (Severe Tailing)
1.1 (Excellent Symmetry)
Elimination of secondary silanol interactions allows for precise baseline integration.
Theoretical Plates ()
3,200
11,500
Sharper peaks improve the signal-to-noise ratio, directly lowering the Limit of Quantitation (LOQ).
Resolution ()
1.4
3.2
Superior separation from closely eluting synthesis impurities ensures true purity assessment.
Part 3: Self-Validating Experimental Protocol
A trustworthy analytical method must actively prove its own validity during every run. The following protocol is designed as a self-validating system ; if any internal check fails, the batch is automatically flagged, ensuring absolute data integrity.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Mix 800 mL of Milli-Q water with 200 mL of HPLC-grade Acetonitrile (80:20 v/v). Add 0.1% Phosphoric acid (v/v) to adjust the pH to ~2.5. Degas via sonication for 10 minutes.
Note: For LC-MS compatibility, substitute phosphoric acid with 0.1% Formic acid[2].
Step 2: Sample Preparation (Matrix Matching)
Dissolve the 1H-Pyrazole-1,5-dicarboxylic acid reference standard directly in the mobile phase to a stock concentration of 1.0 mg/mL.
Causality: Diluting the sample in the exact mobile phase eliminates solvent mismatch, preventing peak fronting and distortion at the injection point.
Step 3: System Suitability Testing (SST) - The Pre-Run Gatekeeper
Before analyzing unknown samples, inject six consecutive replicates of a 50 µg/mL standard. The system is only validated to proceed if:
Peak Area %RSD is
Theoretical plates (
)
Tailing factor (
)
Step 4: Bracketing Standard Strategy - The In-Run Monitor
Insert a known 50 µg/mL standard injection after every 10 sample injections and at the absolute end of the sequence.
Causality: This continuously validates that the UV detector response has not drifted and that the column pressure/retention time remains stable throughout the entire analytical batch.
Part 4: ICH Q2(R2) Method Validation Workflow & Results
The updated3 mandate a lifecycle approach to analytical procedures, requiring rigorous testing of specific performance characteristics[3].
ICH Q2(R2) HPLC Method Validation Workflow for Purity Assessment.
Table 2: ICH Q2(R2) Validation Summary for 1H-Pyrazole-1,5-dicarboxylic acid
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Validation Status
Linearity & Range
0.5 – 150 µg/mL ()
PASS
Limit of Detection (LOD)
Signal-to-Noise (S/N)
0.15 µg/mL
PASS
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
0.50 µg/mL
PASS
Accuracy (Recovery)
98.0% – 102.0% (Spiked Matrix)
99.2% – 100.8%
PASS
Repeatability (Precision)
%RSD ()
0.85%
PASS
Robustness
No significant change in or Area
Compliant (Tested mL/min, C)
PASS
By selecting a low-silanol stationary phase and enforcing a strictly controlled acidic mobile phase, analysts can entirely bypass the inherent chromatographic pitfalls of pyrazole dicarboxylic acids. When paired with a self-validating sequence architecture, this method guarantees regulatory compliance and absolute confidence in API purity data.
References
Title: Validation of Analytical Procedures Q2(R2) - ICH
Source: ich.org
URL: [Link]
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
Source: qbdgroup.com
URL: [Link]
Title: Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column
Source: sielc.com
URL: [Link]
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine‐1‐carbothioamide
Source: researcher.life
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: UV-Vis Absorption Spectra of 1H-Pyrazole-1,5-Dicarboxylic Acid Derivatives
Executive Summary
1H-Pyrazole-1,5-dicarboxylic acid (1,5-pdc) and its functional derivatives are highly specialized building blocks utilized in coordination chemistry, photoluminescent metal-organic frameworks (MOFs), and the synthesis of photoactive compounds. For researchers and drug development professionals, understanding the precise photophysical signature of these molecules is critical. This guide provides an authoritative, data-driven comparison of the UV-Vis absorption spectra of 1,5-pdc derivatives against their structural isomers and functionalized analogs, detailing the structural causality behind their optical behaviors.
Structural Causality: 1,5- vs. 3,5-Substitution Patterns
The UV-Vis absorption profile of pyrazole dicarboxylic acids is dictated by a delicate balance between steric strain and π-conjugation.
In the highly symmetric , the placement of the carboxylate groups at the C3 and C5 positions allows the molecule to adopt a highly planar conformation[1]. This planarity facilitates extended delocalization of the π-electrons across the heterocyclic core and the carbonyl groups, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary π → π* transition undergoes a bathochromic (red) shift, absorbing optimally between 230–250 nm.
In stark contrast, 1H-pyrazole-1,5-dicarboxylic acid derivatives feature a carboxylate (or ester) group directly on the N1 position, adjacent to the C5 substituent. This 1,5-arrangement introduces severe steric repulsion. To minimize this steric clash, the C5 substituent is forced to rotate out of the plane of the pyrazole ring, breaking the extended π-conjugation. As a result, the HOMO-LUMO gap widens, requiring higher excitation energy and causing a pronounced hypsochromic (blue) shift, with the core absorption localized in the 210–225 nm range.
The following table summarizes the quantitative photophysical parameters of 1,5-pdc derivatives compared to alternative pyrazole-based systems used in materials science and drug design.
Compound Class
Typical λ_max (nm)
Primary Electronic Transition
Molar Absorptivity (ε)
Structural Causality
1,5-pdc Derivatives
210 – 225
π → π* (Localized)
~10,000 M⁻¹cm⁻¹
Steric clash at N1/C5 reduces planarity, causing a hypsochromic shift.
3,5-pdc Derivatives
230 – 250
π → π* (Conjugated)
~15,000 M⁻¹cm⁻¹
High symmetry and planarity allow extended π-conjugation[1].
Pyrazole Azo Dyes
320 – 360
n → π* / Azo Conjugation
>25,000 M⁻¹cm⁻¹
Extended chromophore system; highly dependent on azo/hydrazo tautomerism.
Mo5S5-Pyrazole Clusters
400–440, 800–890
MLCT / d-d Transitions
Variable
Coordination to metal core induces broad visible to NIR absorption[2].
Advanced Applications: Azo Dyes and Metal Clusters
While the isolated 1,5-pyrazole core absorbs strictly in the high-energy UV region, its functionalized derivatives are highly prized for their ability to tune the optical properties of larger molecular assemblies:
Pyrazole Azo Dyes: When pyrazole derivatives are coupled with active methylene compounds, the extended conjugation network drastically alters the absorption profile. The pyrazole core retains a localized absorption band near 216 nm, while the newly formed azo (-N=N-) linkage introduces a dominant, highly intense absorption band in the 320–360 nm range. This specific tunability is heavily leveraged in the development of.
Molybdenum (Mo5S5) Clusters: In coordination chemistry, pyrazole derivatives act as robust ligands. When coordinated to square pyramidal , the resulting complexes exhibit rich, multi-band absorption spectra. These clusters display intense absorption in the near-visible (~400 nm), visible (400–660 nm), and near-infrared (800–890 nm) regions[2]. The massive red-shift is driven by complex Metal-to-Ligand Charge Transfer (MLCT), making them highly attractive for advanced biomedical applications[2].
Self-Validating Experimental Protocol for UV-Vis Acquisition
To ensure high-fidelity data devoid of aggregation artifacts, the following self-validating workflow must be employed when characterizing pyrazole dicarboxylic acid derivatives:
Solvent Selection & Preparation: Use spectroscopic-grade ethanol or acetonitrile.
Causality: Polar solvents stabilize the n → π* transitions differently. Ethanol is preferred to maintain the solubility of the dicarboxylic acid moieties and prevent dimerization via intermolecular hydrogen bonding, which would artificially broaden the absorption bands.
Concentration Optimization (10⁻⁵ M): Prepare the analyte at a strict 1.0 × 10⁻⁵ M concentration.
Causality: Operating at this precise dilution ensures the absorbance remains well within the linear dynamic range of the Beer-Lambert law (A < 1.0), explicitly preventing spectral red-shifting caused by π-π stacking or excimer formation in solution.
Instrumental Baseline Correction: Utilize a dual-beam UV-Vis spectrophotometer. Place pure solvent in both the reference and sample quartz cuvettes (1 cm path length) to run a baseline scan (200–800 nm).
Causality: This mathematically subtracts the solvent's inherent UV cut-off absorbance, ensuring that peaks observed below 230 nm are purely attributed to the pyrazole core rather than solvent noise.
Data Acquisition & TD-DFT Validation: Record the spectrum and identify λ_max. To self-validate the experimental findings, perform Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., using the B3LYP functional and 6-311G(d,p) basis set).
Causality: If the experimental λ_max deviates by more than 10 nm from the calculated vertical excitation energy, it indicates potential sample degradation, tautomeric impurities, or solvent-solute complexation, prompting immediate recalibration.
Figure 2: Self-validating experimental workflow for UV-Vis spectral acquisition and TD-DFT.
References
Nitu, S., et al. "Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints." Materials, MDPI.[Link]
Savina, I.V., et al. "Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties." International Journal of Molecular Sciences, MDPI.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid." PubChem.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
PART 1: CRITICAL VERIFICATION & HAZARD CHARACTERIZATION
1. Isomer Verification (The "1,5" vs. "3,5" Trap)
Before initiating any disposal procedure, you must verify the specific isomer in your possession.[1]
1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0): This is the thermodynamically stable, common isomer.[1][2] It is a standard organic acid.[2]
1H-Pyrazole-1,5-dicarboxylic acid (CAS 90993-83-2): This is a rare, kinetically labile isomer .[1][2] The carboxylic acid group at the N1-position is effectively a carbamic acid derivative.[2]
Operational Hazard: N-carboxylic acids are prone to spontaneous decarboxylation, releasing Carbon Dioxide (
) gas upon heating, acidification, or prolonged storage in solution.[1][2]
Disposal Implication: Waste containers holding the 1,5-isomer must NOT be hermetically sealed immediately after dissolution or acidification to prevent over-pressurization.[1][2]
Container: Store in a glass or chemically resistant plastic (HDPE) container.
Venting: If the material is old or shows signs of degradation (caking, pressure), use a cap with a pressure-relief vent (e.g., septum cap with a bleed needle) during staging.[1]
Segregation: Keep separate from oxidizing agents (e.g., Nitric acid, Peroxides) and strong alkali bases.[1][2]
Waste Stream Classification:
RCRA Status: Not P-listed or U-listed specific to this CAS.[2] However, it exhibits the Corrosivity Characteristic (D002) if in aqueous solution with pH
Primary Stream: Non-halogenated Organic Waste (Solid or Liquid).[2]
PART 3: DISPOSAL WORKFLOW & DECISION TREE
The following logic gate determines the correct disposal path based on the physical state and quantity of the waste.
Figure 1: Decision matrix for segregating 1H-Pyrazole-1,5-dicarboxylic acid waste streams. Note the specific caution regarding neutralization-induced gas evolution.
PART 4: STEP-BY-STEP DISPOSAL PROTOCOLS
Protocol A: Solid Waste Disposal (Preferred)
Best for: Pure powder, contaminated weighing boats, or spill debris.[1]